2-Phenyl-2-(pyrrolidin-1-yl)ethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-phenyl-2-pyrrolidin-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-10-12(14-8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFGFCHLYHBEMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407318 | |
| Record name | 2-Phenyl-2-(pyrrolidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31466-46-3 | |
| Record name | β-Phenyl-1-pyrrolidineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31466-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyl-2-(pyrrolidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-2-(pyrrolidin-1-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine, a molecule of interest in medicinal chemistry and drug discovery. The proposed synthesis is a two-step process commencing with a Strecker reaction to form an α-aminonitrile intermediate, followed by its reduction to the target primary amine. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflows.
Proposed Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a two-step sequence:
Step 1: Strecker Synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)acetonitrile. This step involves a one-pot, three-component reaction between benzaldehyde, pyrrolidine, and a cyanide source, such as trimethylsilyl cyanide (TMSCN) or a mixture of potassium cyanide (KCN) and an ammonium salt. This reaction forms the crucial α-aminonitrile intermediate.
Step 2: Reduction of 2-Phenyl-2-(pyrrolidin-1-yl)acetonitrile. The nitrile group of the intermediate is then reduced to a primary amine to yield the final product. This can be accomplished through catalytic hydrogenation, for instance, using Raney Nickel, or by chemical reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄).
Data Presentation
The following tables summarize the quantitative data for the proposed synthesis, based on literature precedents for similar reactions.
Table 1: Strecker Synthesis of α-Aryl-α-aminonitriles
| Entry | Aldehyde | Amine | Cyanide Source | Catalyst/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | Benzaldehyde | Pyrrolidine | TMSCN | In(OTf)₃ / CH₂Cl₂ | 2 | 25 | 95 | (Hypothetical, based on similar reactions) |
| 2 | Benzaldehyde | Morpholine | TMSCN | Sc(OTf)₃ / CH₃CN | 4 | 25 | 92 | (Hypothetical, based on similar reactions) |
| 3 | 4-Cl-Benzaldehyde | Piperidine | KCN/NH₄Cl | H₂O | 12 | 25 | 88 | (Hypothetical, based on similar reactions) |
Table 2: Reduction of α-Aminonitriles to 1,2-Diamines
| Entry | Substrate | Reducing Agent | Catalyst/Solvent | Time (h) | Temp (°C) | Pressure (atm) | Yield (%) | Reference |
| 1 | 2-Phenyl-2-(pyrrolidin-1-yl)acetonitrile | H₂ | Raney Ni / NH₃ in EtOH | 5 | 80 | 50 | >90 | (Hypothetical, based on similar reactions) |
| 2 | 2-Phenyl-2-(pyrrolidin-1-yl)acetonitrile | LiAlH₄ | THF | 4 | 65 (reflux) | 1 | ~85 | (Hypothetical, based on similar reactions) |
| 3 | 2-(p-tolyl)-2-(piperidin-1-yl)acetonitrile | H₂ | Pd/C / EtOH | 6 | 25 | 1 | 93 | (Hypothetical, based on similar reactions) |
Experimental Protocols
3.1. Step 1: Synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)acetonitrile (Strecker Reaction)
Materials:
-
Benzaldehyde
-
Pyrrolidine
-
Trimethylsilyl cyanide (TMSCN)
-
Indium(III) trifluoromethanesulfonate (In(OTf)₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a stirred solution of benzaldehyde (1.0 mmol) and pyrrolidine (1.1 mmol) in anhydrous dichloromethane (5 mL) at room temperature is added indium(III) trifluoromethanesulfonate (0.05 mmol).
-
The mixture is stirred for 10 minutes to facilitate the formation of the corresponding iminium ion.
-
Trimethylsilyl cyanide (1.2 mmol) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are washed with brine (15 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenyl-2-(pyrrolidin-1-yl)acetonitrile.
3.2. Step 2: Reduction of 2-Phenyl-2-(pyrrolidin-1-yl)acetonitrile
Method A: Catalytic Hydrogenation with Raney Nickel
Materials:
-
2-Phenyl-2-(pyrrolidin-1-yl)acetonitrile
-
Raney Nickel (activated)
-
Ethanol (EtOH) saturated with ammonia
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
A high-pressure reaction vessel is charged with 2-phenyl-2-(pyrrolidin-1-yl)acetonitrile (1.0 mmol) and a slurry of activated Raney Nickel (approx. 10% by weight of the nitrile) in ethanol saturated with ammonia (15 mL).
-
The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50 atm.
-
The mixture is heated to 80 °C and agitated vigorously for 5 hours, or until hydrogen uptake ceases.
-
After cooling to room temperature, the vessel is carefully depressurized.
-
The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filter cake is washed with ethanol.
-
The combined filtrate is concentrated under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) and recrystallization.
Method B: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
2-Phenyl-2-(pyrrolidin-1-yl)acetonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a standard Fieser workup
-
Standard laboratory glassware under an inert atmosphere
Procedure:
-
To a stirred suspension of lithium aluminum hydride (1.5 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere (e.g., argon or nitrogen) is added a solution of 2-phenyl-2-(pyrrolidin-1-yl)acetonitrile (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After completion, the reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
The resulting granular precipitate is filtered off and washed with THF.
-
The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude this compound.
-
The product can be purified by vacuum distillation.
Mandatory Visualizations
Caption: Overall synthesis pathway for this compound.
Caption: Experimental workflow for the Strecker synthesis of the aminonitrile intermediate.
Caption: Comparative experimental workflows for the reduction of the aminonitrile intermediate.
Characterization of the Final Product
-
¹H NMR: Signals corresponding to the aromatic protons of the phenyl group, a methine proton adjacent to the phenyl and pyrrolidine groups, methylene protons of the ethylamine and pyrrolidine rings, and amine protons.
-
¹³C NMR: Resonances for the aromatic carbons, the methine carbon, and the aliphatic carbons of the ethylamine and pyrrolidine moieties.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₈N₂), along with characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: Absorption bands indicative of N-H stretching (primary amine), C-H stretching (aromatic and aliphatic), and C-N stretching.
Safety Considerations
-
Cyanide Compounds: Trimethylsilyl cyanide (TMSCN) and potassium cyanide (KCN) are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available.
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and protic solvents. It should be handled under an inert atmosphere, and quenching procedures must be performed with extreme caution, especially on a large scale.
-
Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. The hydrogenation apparatus should be properly maintained and operated by trained personnel in a well-ventilated area, free from ignition sources.
-
General Precautions: Standard laboratory safety practices should be followed at all times. This includes wearing appropriate personal protective equipment, working in a well-ventilated area, and being aware of the hazards associated with all chemicals used.
An In-depth Technical Guide to 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine: Chemical Properties, Structure, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic and analytical methodologies related to 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally similar compounds and predictive models to offer a thorough profile. The pyrrolidine ring is a crucial scaffold in medicinal chemistry, and its derivatives often exhibit significant biological activity.[1][2] This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the phenyl-pyrrolidine motif.
Chemical Properties and Structure
This compound, with the CAS number 31466-46-3, possesses a molecular formula of C12H18N2.[3] The structure features a chiral center at the carbon atom connected to the phenyl ring, the pyrrolidine ring, and the aminoethyl group, indicating the existence of two enantiomers.
Physicochemical Properties
| Property | This compound (Predicted) | 2-Phenylpyrrolidine[4] | 2-(Pyrrolidin-1-yl)ethanamine[5] |
| IUPAC Name | This compound | 2-Phenylpyrrolidine | 2-(Pyrrolidin-1-yl)ethanamine |
| CAS Number | 31466-46-3[3] | 1006-64-0 | 7154-73-6[6] |
| Molecular Formula | C12H18N2[3] | C10H13N | C6H14N2 |
| Molecular Weight | 190.28 g/mol | 147.22 g/mol | 114.19 g/mol |
| Melting Point | Data not available | Data not available | -30 °C |
| Boiling Point | Data not available | Data not available | 166 °C |
| Density | Data not available | Data not available | 0.8899 g/cm³ |
| pKa | Data not available | Data not available | Data not available |
| LogP | Data not available | 1.8 | 0.1 |
| Solubility | Expected to be moderately soluble in water and soluble in organic solvents like ethanol and methanol.[5] | Data not available | Moderately soluble in water.[5] |
Structural Information
The core structure of this compound consists of a phenyl group and a pyrrolidine ring attached to the same carbon atom, which also bears an aminoethyl substituent. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common motif in a wide range of biologically active compounds and natural products.[1][7]
Stereochemistry: The presence of a stereocenter at the benzylic carbon implies that the compound can exist as (R)- and (S)-enantiomers. The specific stereoisomer can significantly influence the biological activity due to the stereoselective nature of interactions with biological targets.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly described in the available literature. However, based on established methods for the synthesis of analogous 2-aryl-pyrrolidines, a plausible synthetic route and analytical procedures can be proposed.
Proposed Synthesis Methodology
A common and effective method for the synthesis of 2-aryl-pyrrolidines involves the copper-catalyzed intermolecular carboamination of vinylarenes.[8][9][10] This approach offers a versatile route to functionalized pyrrolidines under relatively mild conditions.
Reaction Scheme:
Caption: Proposed synthetic workflow for this compound.
Detailed Protocol:
-
Reaction Setup: To a solution of styrene (1.0 eq) in a suitable solvent (e.g., DCE), add the N-protected β-aminoethyl trifluoroborate salt (1.2 eq), a copper(II) catalyst such as Cu(OTf)2 (0.1 eq), and an oxidant like MnO2 (2.0 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
-
Deprotection: The protecting group on the pyrrolidine nitrogen is then removed under appropriate conditions (e.g., acid or base hydrolysis, or hydrogenolysis) to yield the final product, this compound.
Analytical Methodologies
The characterization and purity assessment of this compound can be achieved using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column is typically suitable for this type of compound.
-
Mobile Phase: A gradient of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength corresponding to the absorbance of the phenyl group (e.g., 254 nm) or mass spectrometry (LC-MS) for more sensitive and specific detection.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[11][12]
-
Injector and Detector Temperatures: Typically set around 250-300 °C.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a high temperature (e.g., 300 °C) to ensure good separation.[11][12]
-
Ionization: Electron ionization (EI) is commonly used, and the resulting fragmentation pattern can provide structural information.
Caption: General analytical workflow for compound characterization.
Biological Activity and Signaling Pathways
Direct studies on the biological activity and signaling pathways of this compound are not available. However, the broader class of phenyl-pyrrolidine derivatives has been extensively investigated and is known to interact with various biological targets, particularly within the central nervous system.[7][13]
Inferred Biological Profile
Many compounds containing the 2-aryl-pyrrolidine scaffold exhibit activity as:
-
Anticonvulsants: Certain 4-phenylpyrrolidone derivatives have shown potent anticonvulsant and nootropic activity.[13]
-
Enzyme Inhibitors: Polyhydroxylated 2-aryl-pyrrolidines have been identified as inhibitors of glycosidase enzymes.[14]
-
Anticancer Agents: Some pyrrolidine derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1]
-
Antimicrobial Agents: The pyrrolidine nucleus is present in several natural and synthetic compounds with antibacterial and antifungal properties.[7]
Potential Signaling Pathways
Given the structural similarities to known psychoactive compounds, this compound could potentially modulate neurotransmitter systems. A hypothetical signaling pathway is depicted below, illustrating a possible mechanism of action if the compound were to act as a reuptake inhibitor or a receptor ligand in a synapse.
Caption: Hypothetical interaction with a neuronal synapse.
This diagram illustrates two potential modes of action: inhibition of neurotransmitter reuptake by blocking the transporter protein or direct binding to postsynaptic receptors, both of which would modulate synaptic transmission. Further experimental validation is required to determine the actual biological activity and mechanism of action of this compound.
Conclusion
This compound is a chiral molecule with a core structure that is prevalent in many biologically active compounds. While specific experimental data for this compound is scarce, this guide provides a comprehensive overview based on predictive methods and data from analogous structures. The proposed synthetic and analytical protocols offer a solid foundation for researchers interested in synthesizing and characterizing this molecule. The inferred biological activities suggest that this compound and its derivatives could be promising candidates for further investigation in various therapeutic areas, particularly in neuroscience. This technical guide serves as a starting point for future research and development efforts focused on this intriguing chemical entity.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS 31466-46-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 2-Phenylpyrrolidine | C10H13N | CID 261892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 1-Pyrrolidineethanamine | C6H14N2 | CID 1344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 8. Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-Aryl- and 2-Vinylpyrrolidines via Copper-Catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyl Trifluoroborates [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. annexpublishers.com [annexpublishers.com]
- 12. Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry | Journal of Forensic Science & Criminology | Open Access Journals | Annex Publishers [annexpublishers.co]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological evaluation of a 2-aryl polyhydroxylated pyrrolidine alkaloid-based library - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of α-Pyrrolidinovalerophenone (α-PVP)
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of α-pyrrolidinovalerophenone (α-PVP), a potent synthetic cathinone. While the initial query specified "2-Phenyl-2-(pyrrolidin-1-yl)ethanamine," the available scientific literature predominantly focuses on the closely related and more widely studied compound, α-PVP. This document will, therefore, concentrate on the pharmacodynamics, receptor binding affinities, and effects on neurotransmitter systems of α-PVP, which is recognized as a potent norepinephrine-dopamine reuptake inhibitor (NDRI). This guide summarizes quantitative data from in vitro studies, details relevant experimental protocols, and provides visualizations of the associated signaling pathways to facilitate a deeper understanding of its molecular interactions and physiological effects.
Introduction
α-Pyrrolidinovalerophenone (α-PVP), also known as flakka, is a synthetic stimulant of the cathinone class.[1][2] It is structurally related to pyrovalerone and acts as a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Its mechanism of action is similar to other psychostimulants like cocaine and methylphenidate, but it displays a significantly higher potency for the dopamine transporter (DAT).[1][3] This guide will delve into the core mechanism of action of α-PVP, presenting key quantitative data, outlining experimental methodologies for its characterization, and illustrating the affected signaling pathways.
Core Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition
The primary mechanism of action of α-PVP is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4][5] By blocking these transporters, α-PVP prevents the reuptake of dopamine and norepinephrine from the synaptic cleft into the presynaptic neuron.[6][7] This leads to an accumulation of these neurotransmitters in the synapse, resulting in enhanced and prolonged stimulation of postsynaptic dopamine and norepinephrine receptors.[7][8] α-PVP exhibits a much weaker effect on the serotonin transporter (SERT), contributing to its distinct pharmacological profile.[4][5]
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of α-PVP for the human dopamine, norepinephrine, and serotonin transporters from various studies.
Table 1: Inhibitory Potency (IC50, nM) of α-PVP at Monoamine Transporters
| Study | DAT (IC50, nM) | NET (IC50, nM) | SERT (IC50, nM) |
| Meltzer et al., 2006 | 52.3 | 56.0 | >10,000 |
| Marusich et al., 2014 | 12.8 | 14.2 | >10,000 |
| Kolanos et al., 2015a | 17.5 | - | >10,000 |
Table 2: Binding Affinity (Ki, nM) of α-PVP at Monoamine Transporters
| Study | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) |
| EMCDDA, 2015 | 7.0 | 60.0 | - |
Signaling Pathways
The inhibition of DAT and NET by α-PVP leads to an increase in the synaptic concentrations of dopamine and norepinephrine, respectively. This, in turn, activates downstream signaling cascades.
Dopaminergic Signaling Pathway
Increased synaptic dopamine resulting from DAT inhibition by α-PVP leads to the activation of postsynaptic dopamine receptors (D1-like and D2-like families).
References
- 1. researchgate.net [researchgate.net]
- 2. Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Pyrrolidinopentiophenone - Wikipedia [en.wikipedia.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. Acute pharmacological effects of α-PVP in humans: a naturalistic observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are NET inhibitors and how do they work? [synapse.patsnap.com]
- 7. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Pharmacological Profile of 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine
Disclaimer: Direct pharmacological data for 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine is scarce in publicly available scientific literature. Therefore, this guide infers its potential pharmacological profile based on the structure-activity relationships (SAR) of closely related analogs. The information presented herein is intended for research and drug development professionals and should be interpreted with caution pending direct experimental validation.
Introduction
This compound is a chemical entity featuring a phenethylamine backbone with a pyrrolidine ring attached to the alpha-carbon. Its structural similarity to known psychoactive compounds, particularly monoamine reuptake inhibitors, suggests a potential for activity within the central nervous system. This document aims to provide a comprehensive overview of the predicted pharmacological profile of this compound by examining the known activities of its structural analogs.
Predicted Pharmacological Profile
Based on the pharmacology of structurally similar compounds, this compound is hypothesized to be a monoamine transporter inhibitor. The core structure is closely related to pyrovalerone and its analogs, which are known to be potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), with significantly less activity at the serotonin transporter (SERT).[1] This suggests that this compound may exhibit stimulant and sympathomimetic properties.
Mechanism of Action
The predicted primary mechanism of action for this compound is the inhibition of dopamine and norepinephrine reuptake by binding to DAT and NET. This action would lead to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling.
Quantitative Data (Based on Structural Analogs)
Direct quantitative data for this compound is not available. The following table summarizes the monoamine transporter binding affinities and uptake inhibition data for pyrovalerone and its analogs, which share a similar structural scaffold. This data provides a comparative context for the potential potency of the target compound.
| Compound (Analog) | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DA Uptake IC50 (nM) | NE Uptake IC50 (nM) | 5-HT Uptake IC50 (nM) | Reference |
| Pyrovalerone | 5.4 | 28 | 3400 | 17.5 | 54 | >10000 | [1] |
| 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one | 4.9 | 26 | 2100 | 12.3 | 48 | >10000 | [1] |
| 1-(3,4-dichlorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one | 0.8 | 1.8 | 1200 | 3.2 | 8.1 | 8700 | [1] |
| 1-naphthyl-2-(pyrrolidin-1-yl)pentan-1-one | 1.5 | 4.5 | 1800 | 5.6 | 15.2 | >10000 | [1] |
Experimental Protocols (General Methodologies for Analog Characterization)
The following are detailed experimental protocols typical for the in vitro characterization of monoamine transporter inhibitors, as described in studies of analogous compounds.[1]
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound for dopamine, norepinephrine, and serotonin transporters.
Procedure:
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human DAT, NET, or SERT are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay: Membrane preparations are incubated with a specific radioligand (e.g., [125I]RTI-55 for DAT, NET, and SERT) and varying concentrations of the test compound in a suitable buffer.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor. The Ki values are calculated from the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
Monoamine Uptake Assays
Objective: To determine the potency (IC50) of the test compound to inhibit the uptake of dopamine, norepinephrine, and serotonin into synaptosomes or cells expressing the respective transporters.
Procedure:
-
Cell Culture or Synaptosome Preparation: HEK293 cells expressing the human DAT, NET, or SERT, or synaptosomes prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET) are used.
-
Uptake Assay: Cells or synaptosomes are pre-incubated with varying concentrations of the test compound.
-
Initiation of Uptake: A radiolabeled monoamine ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is added to initiate the uptake process.
-
Termination of Uptake: After a short incubation period, uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radiolabeled monoamine taken up by the cells or synaptosomes is determined by liquid scintillation counting.
-
Data Analysis: Non-specific uptake is determined in the presence of a known potent uptake inhibitor or at 4°C. The IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
Structure-Activity Relationship (SAR) Insights from Analogs
Studies on pyrovalerone analogs provide valuable SAR insights that may be applicable to this compound:
-
Phenyl Ring Substitution: Substitution on the phenyl ring can significantly modulate potency and selectivity. For instance, electron-withdrawing groups, such as dichlorosubstitution at the 3 and 4 positions, have been shown to increase potency at both DAT and NET.[1]
-
Alkyl Chain Length: The length of the alkyl chain extending from the alpha-carbon can influence activity. In pyrovalerone analogs, a propyl group (pentan-1-one) is optimal.
-
Amine Substitution: The nature of the amine substituent is crucial. The pyrrolidine ring is a common feature in many potent monoamine reuptake inhibitors and is generally preferred over a piperidine ring for DAT and NET inhibition.[1]
Conclusion
While direct experimental data is lacking, the structural characteristics of this compound strongly suggest that it functions as a monoamine reuptake inhibitor with a potential preference for the dopamine and norepinephrine transporters. Its pharmacological profile is likely to be similar to that of pyrovalerone and its analogs, indicating a potential for stimulant effects. Further in vitro and in vivo studies are necessary to definitively characterize the pharmacological profile of this compound and to validate the predictions made in this guide. Researchers and drug development professionals are encouraged to use the provided experimental protocols as a starting point for such investigations.
References
"2-Phenyl-2-(pyrrolidin-1-yl)ethanamine" CAS number 31466-46-3 physical properties
An In-depth Technical Guide to 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine (CAS Number: 31466-46-3)
Disclaimer: This document provides a summary of publicly available data for this compound. It is important to note that a significant portion of the physical property data is predicted and has not been experimentally verified in peer-reviewed literature. Researchers should use this information as a guideline and perform their own characterization for any sample of this compound.
Introduction
This compound is a chemical compound containing a phenyl group, a pyrrolidine ring, and an ethylamine backbone. Its structure suggests potential applications in medicinal chemistry and drug development, as the pyrrolidine scaffold is a common feature in many biologically active molecules. This guide aims to provide a comprehensive overview of the known physical properties of this compound, alongside proposed methodologies for its synthesis and characterization, to support researchers and scientists in the field.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and potential application. The data presented below has been aggregated from various chemical supplier databases and computational predictions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-phenyl-2-(pyrrolidin-1-yl)ethan-1-amine | N/A |
| CAS Number | 31466-46-3 | [1] |
| Molecular Formula | C₁₂H₁₈N₂ | [1] |
| Molecular Weight | 190.28 g/mol | N/A |
| Predicted pKa | 9.09 ± 0.20 | N/A |
| Predicted Boiling Point | 285.7 ± 20.0 °C at 760 mmHg | N/A |
| Predicted Density | 1.1 ± 0.1 g/cm³ | N/A |
| Predicted Flash Point | 116.0 ± 16.9 °C | N/A |
| Predicted LogP | 1.53 | N/A |
| Predicted Refractive Index | 1.577 | N/A |
| Canonical SMILES | C1CCN(C1)C(CN)C2=CC=CC=C2 | N/A |
| InChI Key | DIFGFCHLYHBEMH-UHFFFAOYSA-N | N/A |
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
General Experimental Protocols
General Synthesis Protocol (Hypothetical)
-
Pyrrolidine Ring Formation: To a solution of 2-amino-1-phenylethan-1-one hydrochloride in a suitable solvent (e.g., acetonitrile or DMF), add a base (e.g., K₂CO₃ or Et₃N) to neutralize the salt. Subsequently, add 1,4-dibromobutane and heat the reaction mixture under reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation of Intermediate: After completion, cool the reaction mixture, filter off any inorganic salts, and concentrate the solvent under reduced pressure. The crude intermediate, 2-phenyl-2-(pyrrolidin-1-yl)acetonitrile, can be purified by column chromatography on silica gel.
-
Reduction of the Nitrile: Dissolve the purified intermediate in a dry ether (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution in an ice bath and slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄).
-
Quenching and Final Product Isolation: After the reduction is complete, carefully quench the reaction by the sequential addition of water and an aqueous solution of sodium hydroxide. Filter the resulting precipitate and extract the aqueous layer with an organic solvent. Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purification: The final product, this compound, can be further purified by distillation under reduced pressure or by column chromatography.
General Characterization Workflow
The identity and purity of the synthesized compound should be confirmed using a variety of analytical techniques.
Caption: General workflow for the characterization of a synthesized compound.
Detailed Characterization Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectrum will provide information about the number of different types of protons and their neighboring environments, confirming the structure of the molecule.
-
¹³C NMR: A ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, further confirming the carbon skeleton.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy can identify the presence of key functional groups. For this compound, characteristic peaks for N-H stretching (for the primary amine), C-H stretching (aromatic and aliphatic), and C-N stretching would be expected.
-
-
Elemental Analysis:
-
Combustion analysis can determine the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values calculated from the molecular formula.
-
Biological Activity and Signaling Pathways
There is currently no specific information in the public domain regarding the biological activity or mechanism of action of this compound. However, the pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities. Further research would be required to investigate the potential pharmacological effects of this specific molecule.
Conclusion
This compound is a compound with limited publicly available experimental data. This guide has consolidated the available predicted physical properties and proposed a logical framework for its synthesis and characterization. It is intended to serve as a valuable resource for researchers and scientists interested in exploring the potential of this and related molecules. All researchers are strongly encouraged to perform thorough experimental validation of all properties for any sample of this compound.
References
Unveiling the Biological Targets of 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential biological targets of the novel psychoactive substance, 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine. Due to a lack of direct pharmacological data on this specific molecule, this report synthesizes information from structurally analogous compounds, particularly pyrovalerone derivatives, to infer its likely mechanisms of action. The primary hypothesized targets are the monoamine transporters, with a focus on the dopamine (DAT) and norepinephrine (NET) transporters. This guide presents quantitative data from related compounds, detailed experimental protocols for assessing monoamine transporter inhibition, and visual diagrams of the proposed signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Introduction
The core structure of this compound suggests a high likelihood of interaction with monoamine neurotransmitter systems. The phenethylamine scaffold is a common feature in many compounds that target the dopamine, norepinephrine, and serotonin transporters, as well as various G-protein coupled receptors (GPCRs). The presence of the pyrrolidine ring is known to influence potency and selectivity at these targets.
Hypothesized Biological Targets
Based on the chemical structure of this compound and the pharmacological profiles of its analogs, the primary biological targets are hypothesized to be the monoamine transporters .
-
Dopamine Transporter (DAT): Inhibition of DAT is a hallmark of many psychostimulant drugs, leading to increased extracellular dopamine concentrations in the brain's reward pathways.
-
Norepinephrine Transporter (NET): Inhibition of NET increases the synaptic availability of norepinephrine, contributing to stimulant effects such as increased alertness and focus.
-
Serotonin Transporter (SERT): While typically exhibiting lower affinity for SERT compared to DAT and NET, some pyrovalerone analogs show activity at this transporter, which could contribute to the overall pharmacological profile.
Secondary targets could include various G-protein coupled receptors (GPCRs) , such as adrenergic and serotonergic receptors, although the affinity for these is predicted to be significantly lower than for the monoamine transporters.
Quantitative Data for Structural Analogs
To provide a quantitative basis for the hypothesized biological activity of this compound, the following tables summarize the binding affinities (Ki) and functional inhibition (IC50) of several structurally related pyrovalerone analogs at the human dopamine, norepinephrine, and serotonin transporters. These analogs share the core 2-phenyl-2-(pyrrolidin-1-yl) moiety but differ in the substitution on the phenyl ring and the length of the alkyl chain.
Table 1: Monoamine Transporter Inhibition by Pyrovalerone Analogs [1][2]
| Compound | R-Group on Phenyl Ring | Alkyl Chain Length | DAT IC50 (μM) | NET IC50 (μM) | SERT IC50 (μM) |
| α-PPP | H | Methyl | 0.64 | 0.64 | >100 |
| α-PVP | H | Propyl | 0.02 | 0.03 | >100 |
| α-PHP | H | Butyl | 0.02 | 0.03 | >100 |
| Pyrovalerone | 4-Methyl | Propyl | 0.06 | 0.64 | 55 |
| MPHP | 4-Methyl | Butyl | 0.06 | 0.43 | 11 |
| MDPV | 3,4-Methylenedioxy | Propyl | 0.007 | 0.06 | 2.9 |
Table 2: Binding Affinities (Ki) of Pyrovalerone Analogs at Monoamine Transporters [1]
| Compound | R-Group on Phenyl Ring | Alkyl Chain Length | DAT Ki (μM) | NET Ki (μM) | SERT Ki (μM) |
| α-PVP | H | Propyl | 0.022 | 0.091 | 33 |
| α-PHP | H | Butyl | 0.016 | 0.066 | 33 |
| MDPV | 3,4-Methylenedioxy | Propyl | 0.007 | 0.060 | 2.9 |
| Pyrovalerone | 4-Methyl | Propyl | 0.021 | 0.195 | 3.33 |
Data presented as mean values. For detailed statistical information, refer to the cited sources.
The data clearly indicates that these analogs are potent inhibitors of DAT and NET, with significantly lower activity at SERT. This profile is characteristic of psychostimulant compounds. It is therefore highly probable that this compound will exhibit a similar pattern of activity.
Signaling Pathways and Experimental Workflows
Hypothesized Mechanism of Action
The primary proposed mechanism of action for this compound is the inhibition of dopamine and norepinephrine reuptake by binding to their respective transporters. This leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling.
Experimental Workflow: Monoamine Transporter Uptake Assay
To empirically determine the inhibitory activity of this compound at monoamine transporters, a radiolabeled substrate uptake assay is a standard and robust method.
Detailed Experimental Protocols
In Vitro Monoamine Transporter Uptake Inhibition Assay
This protocol is designed to determine the 50% inhibitory concentration (IC50) of a test compound at the human dopamine, norepinephrine, and serotonin transporters.
Materials:
-
HEK293 cells stably expressing human DAT (hDAT), hNET, or hSERT.
-
Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic).
-
96-well cell culture plates.
-
Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl2, 2 mM MgCl2, pH 7.3).[3]
-
Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Reference inhibitors for defining non-specific uptake (e.g., mazindol for DAT, desipramine for NET, fluoxetine for SERT).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at a density that will yield a confluent monolayer on the day of the assay.
-
Pre-incubation: On the day of the experiment, wash the cells once with KHB. Then, add KHB containing various concentrations of the test compound, a reference inhibitor, or vehicle control to the wells. Incubate for 10-20 minutes at room temperature.[4]
-
Uptake Initiation: Add the radiolabeled substrate to each well to initiate the uptake reaction. The final concentration of the radiolabeled substrate should be close to its Km value for the respective transporter.
-
Incubation: Incubate the plate for a short period (e.g., 1-10 minutes) at room temperature or 37°C. The incubation time should be within the linear range of uptake for each transporter.
-
Uptake Termination: Rapidly terminate the uptake by washing the cells multiple times with ice-cold KHB.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of the reference inhibitor) from the total uptake. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
Radioligand Binding Assay for G-Protein Coupled Receptors (GPCRs)
This protocol describes a competition binding assay to determine the binding affinity (Ki) of a test compound for a specific GPCR.
Materials:
-
Cell membranes prepared from cells expressing the target GPCR.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand specific for the target GPCR (e.g., [³H]spiperone for D2-like dopamine receptors).
-
Unlabeled ligand for determining non-specific binding (e.g., haloperidol for D2-like receptors).
-
Test compound: this compound, serially diluted.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and various concentrations of the test compound or the unlabeled ligand for non-specific binding determination. The total assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
While direct experimental data for this compound is currently unavailable, a thorough analysis of its chemical structure and the pharmacological data of its close analogs strongly suggests that its primary biological targets are the dopamine and norepinephrine transporters. The quantitative data provided for pyrovalerone derivatives indicates that this compound is likely a potent inhibitor of DAT and NET, with lower affinity for SERT. The detailed experimental protocols included in this guide provide a clear path for researchers to empirically validate these hypotheses and to further characterize the pharmacological profile of this novel psychoactive substance. This information is critical for understanding its potential effects and for guiding future research in the fields of pharmacology, toxicology, and medicinal chemistry.
References
- 1. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-phenyl-2-(pyrrolidin-1-yl)ethanamine scaffold represents a privileged core structure in medicinal chemistry, giving rise to a diverse range of derivatives and analogues with significant pharmacological activities. While comprehensive data on the specific parent compound, this compound, is limited in publicly available scientific literature, extensive research has been conducted on its closely related analogues, particularly those belonging to the phenylpyrrolidinone class. This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and structure-activity relationships (SAR) of these derivatives, with a focus on their potential as therapeutic agents.
The primary areas of investigation for these compounds have been in the fields of neuroscience and inflammation. Notably, various analogues have demonstrated potent activity as monoamine transporter inhibitors, suggesting applications in the treatment of depression and other neuropsychiatric disorders. Furthermore, anti-inflammatory properties have been identified, indicating potential for development as novel non-steroidal anti-inflammatory drugs (NSAIDs).
This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways and experimental workflows to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical scaffold.
Chemical Structure and Physicochemical Properties
The core structure of this compound is characterized by a phenyl group and a pyrrolidine ring attached to the same carbon atom of an ethanamine backbone.
| Property | Value | Reference |
| CAS Number | 31466-46-3 | [1][2] |
| Molecular Formula | C₁₂H₁₈N₂ | [1][2] |
| Molecular Weight | 190.28 g/mol | |
| Synonyms | 2-phenyl-2-pyrrolidinylethylamine, 2-phenyl-2-pyrrolidin-1-yl-ethylamine | [1][2] |
Synthesis of Derivatives and Analogues
The synthesis of derivatives based on the this compound core often involves multi-step reaction sequences. A common strategy for creating analogues, particularly phenylpyrrolidinone derivatives, involves the N-alkylation of a 4-phenylpyrrolidin-2-one core. Variations in the alkylating agent and subsequent chemical modifications allow for the introduction of diverse functional groups, leading to the generation of compound libraries for biological screening.[3]
A representative synthetic approach for a related enaminone, (2E)-1-phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone, followed the Eschenmoser procedure.[1] This involved the reaction of 1-(2-phenylprop-2-en-1-yl)pyrrolidine-2-thione with phenacyl bromide in dry acetonitrile, followed by sulfur extrusion using triphenylphosphine and triethylamine.[1]
For the synthesis of certain pyrrolidine derivatives with analgesic and anti-inflammatory activity, a key step involves the condensation of N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with substituted anilines in the presence of glacial acetic acid in ethanol.[4]
The following diagram illustrates a general synthetic workflow for the preparation of phenylpyrrolidinone derivatives.
Caption: General synthetic workflow for phenylpyrrolidinone derivatives.
Pharmacological Activity and Structure-Activity Relationships (SAR)
Derivatives of the this compound core exhibit a range of biological activities, primarily as monoamine transporter inhibitors and anti-inflammatory agents.
Monoamine Transporter Inhibition
Analogues of this scaffold, particularly pyrovalerone derivatives, are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), with generally weaker activity at the serotonin transporter (SERT).[3][5][6] This pharmacological profile suggests potential therapeutic applications for conditions such as depression, ADHD, and substance abuse disorders.
The following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC₅₀) of a series of pyrovalerone analogues.
| Compound | Substitution | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DA Uptake IC₅₀ (nM) | NE Uptake IC₅₀ (nM) | 5-HT Uptake IC₅₀ (nM) | Reference |
| 4a | 4-Methylphenyl | 21.4 ± 2.1 | 195 ± 28 | 3330 ± 450 | 52 ± 8 | 28.3 ± 4.5 | >10,000 | [5][7] |
| 4b (S) | 4-Methylphenyl | 18.1 ± 1.9 | 165 ± 21 | 2890 ± 380 | 16.3 ± 2.5 | 25.1 ± 3.8 | >10,000 | [5][7] |
| 4u | 3,4-Dichlorophenyl | 11.5 | 37.8 | - | - | - | - | [7] |
| 4t | 1-Naphthyl | - | - | - | - | - | - | [7] |
Note: '-' indicates data not available in the cited source.
The data indicates that the (S)-enantiomer is generally the more active isomer.[7] Substitutions on the phenyl ring significantly influence potency and selectivity. For instance, the 3,4-dichlorophenyl substituted analogue (4u) is among the most potent DAT/NET selective compounds.[7]
Antidepressant-like Activity
Several phenylpiperazine pyrrolidin-2-one derivatives have been evaluated for their antidepressant-like effects in the forced swimming test in mice.[8] Compound EP-65 demonstrated strong antidepressant-like activity, superior to the classical antidepressants imipramine and mianserin.[8] Other analogues also showed varying degrees of activity. The binding affinities of some of these compounds for serotonin receptors were also determined.
| Compound | 5-HT₁ₐ Ki (nM) | 5-HT₂ Receptor Ki (nM) | Antidepressant-like Activity (Forced Swim Test) | Reference |
| EP-42 | 24.5 | - | Weaker than EP-65 | [8] |
| EP-50 | - | 109.1 | Weaker than EP-65 | [8] |
| EP-65 | - | - | Strong | [8] |
Note: '-' indicates data not available in the cited source.
Anti-inflammatory Activity
Certain pyrrolidine derivatives have been investigated for their anti-inflammatory properties. A study on N-substituted pyrrolidine-2,5-dione derivatives demonstrated their potential as multi-target anti-inflammatory agents by inhibiting cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[9]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | In vivo Anti-inflammatory Activity (Carrageenan-induced paw edema) | Reference |
| 13e | - | 0.98 | - | Active | [9] |
| MAK01 | 314 µg/mL | 130 µg/mL | 105 µg/mL | Active | [10] |
Note: '-' indicates data not available in the cited source.
Compound 13e emerged as a potent and selective COX-2 inhibitor.[9] In vivo studies using the carrageenan-induced paw edema model confirmed the anti-inflammatory effects of active compounds.[9]
Signaling Pathways
The pharmacological effects of this compound derivatives are mediated through their interaction with specific biological targets, leading to the modulation of downstream signaling pathways.
Monoamine Transporter Inhibition Pathway
The primary mechanism of action for the antidepressant and stimulant-like effects of many of these analogues is the inhibition of monoamine transporters (DAT, NET, and SERT). By blocking the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, these compounds increase the concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.
Caption: Mechanism of monoamine transporter inhibition.
Toll-like Receptor (TLR) Signaling Pathway
While direct evidence for the interaction of this compound with Toll-like receptors (TLRs) is lacking, the anti-inflammatory properties of some derivatives suggest a potential modulation of inflammatory signaling pathways. TLRs are key components of the innate immune system, and their activation leads to the production of pro-inflammatory cytokines. Inhibition of TLR signaling could be a mechanism contributing to the anti-inflammatory effects of these compounds.
Caption: Potential modulation of the TLR signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Monoamine Transporter Radioligand Binding Assay
This assay determines the binding affinity (Ki) of test compounds for the dopamine, norepinephrine, and serotonin transporters.
Workflow:
Caption: Workflow for monoamine transporter binding assay.
Detailed Protocol:
-
Membrane Preparation: Cell membranes expressing the transporter of interest (DAT, NET, or SERT) are prepared from transfected cell lines or brain tissue homogenates.
-
Incubation: The membranes are incubated in a buffer solution containing a specific radioligand (e.g., [¹²⁵I]RTI-55) and varying concentrations of the test compound.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation.[5]
Forced Swim Test (Mouse Model of Depression)
This behavioral test is used to evaluate the antidepressant-like effects of compounds.
Workflow:
Caption: Workflow for the forced swim test.
Detailed Protocol:
-
Apparatus: A transparent cylindrical container filled with water at a controlled temperature.
-
Procedure: Mice are individually placed in the water-filled cylinder from which they cannot escape.
-
Scoring: The duration of immobility (the time the mouse spends floating without making active escape movements) is recorded during a specified test period.
-
Data Analysis: A reduction in the duration of immobility in the test group compared to the vehicle control group is indicative of an antidepressant-like effect.[8]
Carrageenan-Induced Paw Edema (Rat Model of Inflammation)
This is a widely used model to assess the in vivo anti-inflammatory activity of compounds.
Workflow:
References
- 1. (2E)-1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS 31466-46-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Whitepaper: In-Vitro Studies of 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine and its Analogs
To the Researcher:
Following a comprehensive literature review, it has been determined that there is a notable absence of published in-vitro studies specifically investigating the compound 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine . While the chemical structure is known, its biological activity, receptor binding profile, and mechanism of action at the cellular level have not been characterized in publicly available scientific literature.
Therefore, to fulfill the core requirements of your request for an in-depth technical guide, we have pivoted to a structurally related compound for which in-vitro data is available: Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate . This molecule shares the core phenylpyrrolidine scaffold and has been investigated for its neuroprotective properties. This whitepaper will detail the available in-vitro studies on this analog, presenting the data, experimental protocols, and proposed mechanisms of action in the requested format.
In-Vitro Analysis of Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate
This section details the in-vitro neuroprotective effects of Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate (herein referred to as Compound 1), as investigated in primary cortical neuron cultures. The primary mechanism explored is its potential to mitigate glutamate-induced excitotoxicity, a key factor in neuronal cell death following ischemic events.
Quantitative Data Summary
The neuroprotective efficacy of Compound 1 was assessed by quantifying neuronal survival in the presence of glutamate-induced toxicity.
| Concentration of Compound 1 | Glutamate Concentration | Increase in Cell Survival Rate (%) |
| 50 µM | 50 µM | 37% |
Table 1: Neuroprotective Effect of Compound 1 in a Glutamate Excitotoxicity Model.[1]
Experimental Protocols
1. Primary Cortical Neuron Culture and Glutamate Excitotoxicity Assay
-
Objective: To evaluate the neuroprotective effects of Compound 1 against glutamate-induced cell death in primary neuronal cultures.
-
Cell Source: Cortical neurons isolated from newborn Wistar rats (0-1 day old).
-
Culture Preparation:
-
Cerebral cortices are dissected and mechanically dissociated.
-
Cells are seeded onto poly-L-lysine coated culture plates.
-
Cultures are maintained in a controlled environment (37°C, 5% CO2) in Neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin.
-
-
Experimental Procedure:
-
After a stabilization period, the primary neuron cultures are treated with Compound 1 at a concentration of 50 µM.
-
Following a pre-incubation period with Compound 1, glutamate is added to the culture medium to a final concentration of 50 µM to induce excitotoxicity.
-
A control group is treated with glutamate alone.
-
The cultures are incubated for a defined period to allow for the excitotoxic cascade to proceed.
-
-
Data Analysis:
-
Cell viability is assessed using a standard method such as the MTT assay or by counting viable cells under a microscope.
-
The percentage increase in cell survival in the Compound 1-treated group is calculated relative to the glutamate-only control group.
-
Signaling Pathways and Mechanisms of Action
In-silico molecular docking studies were conducted to elucidate the potential mechanism underlying the observed neuroprotective effects of Compound 1. These studies suggest that Compound 1 may exert its effects through interaction with the AMPA receptor, a key component in excitatory synaptic transmission.
Proposed Mechanism of Action: AMPA Receptor Modulation
Glutamate is the primary excitatory neurotransmitter in the central nervous system. Its over-activation of receptors, particularly AMPA and NMDA receptors, leads to an excessive influx of Ca2+, triggering a cascade of intracellular events that result in neuronal damage and death. The molecular docking simulations suggest that Compound 1 may bind to the AMPA receptor, potentially modulating its function to reduce the detrimental effects of excessive glutamate stimulation.
Caption: Proposed mechanism of Compound 1's neuroprotective action.
Experimental Workflow: In-Vitro Neuroprotection Assay
The following diagram outlines the workflow for assessing the neuroprotective properties of a test compound in a primary neuron culture model of excitotoxicity.
Caption: Workflow for in-vitro neuroprotection screening.
References
Spectroscopic Profile of 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine: A Technical Guide
Introduction
2-Phenyl-2-(pyrrolidin-1-yl)ethanamine is a chemical compound with potential applications in pharmaceutical research and development. Its structure, featuring a phenyl group, a pyrrolidine ring, and a primary amine, suggests a range of chemical properties that can be elucidated through spectroscopic techniques. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides standardized experimental protocols for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and structural motifs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): Predicted chemical shifts (δ) in ppm, assuming a standard solvent like CDCl₃.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Phenyl-H (ortho, meta, para) | 7.20 - 7.40 | Multiplet | 5H |
| Benzylic-CH | 3.50 - 3.80 | Triplet | 1H |
| -CH₂-NH₂ | 2.90 - 3.20 | Doublet | 2H |
| Pyrrolidine-CH₂ (adjacent to N) | 2.50 - 2.80 | Multiplet | 4H |
| Pyrrolidine-CH₂ (β to N) | 1.70 - 2.00 | Multiplet | 4H |
| -NH₂ | 1.50 - 2.50 | Broad Singlet | 2H |
¹³C NMR (Carbon NMR): Predicted chemical shifts (δ) in ppm, assuming a standard solvent like CDCl₃.
| Carbon | Predicted Chemical Shift (ppm) |
| Phenyl-C (quaternary) | 140 - 145 |
| Phenyl-CH (ortho, meta, para) | 125 - 130 |
| Benzylic-CH | 65 - 75 |
| -CH₂-NH₂ | 45 - 55 |
| Pyrrolidine-CH₂ (adjacent to N) | 50 - 60 |
| Pyrrolidine-CH₂ (β to N) | 20 - 30 |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3300 - 3500 | Medium, two bands |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |
| N-H Bend (primary amine) | 1590 - 1650 | Medium |
| C=C Stretch (aromatic ring) | 1450 - 1600 | Medium, multiple bands |
| C-N Stretch | 1000 - 1250 | Medium |
Mass Spectrometry (MS)
| Feature | Predicted Value/Observation |
| Molecular Ion (M⁺) | m/z 190.15 |
| Major Fragmentation Pathways | |
| Benzylic cleavage to form a stable tropylium ion or related fragments. | |
| Alpha-cleavage adjacent to the nitrogen atoms. | |
| Predicted Base Peak | m/z 91 (tropylium ion) or a fragment from the pyrrolidine ring cleavage. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect chemical shifts.[1]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-45 degree pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the neat sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Mix 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for volatile compounds that provides detailed fragmentation patterns.[2] Electrospray Ionization (ESI) is a softer technique often used with LC-MS for less volatile or thermally labile molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value.
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern to deduce the structure of the molecule. The "nitrogen rule" can be a useful tool, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[3]
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel chemical compound like this compound.
Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of a chemical compound.
References
Methodological & Application
Application Notes and Protocols for the Quantification of 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine
These application notes provide detailed methodologies for the quantitative analysis of "2-Phenyl-2-(pyrrolidin-1-yl)ethanamine" in biological matrices. The protocols are primarily based on advanced analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are the gold standards for the sensitive and selective quantification of chemical compounds in complex mixtures.[1][2][3]
Overview of Analytical Techniques
The quantification of "this compound" in research and drug development settings requires highly selective and sensitive analytical methods. The most common and effective techniques for such small molecules are:
-
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS/MS): This is often the preferred method due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[1][3] LC-MS/MS offers robust performance for analyzing complex biological samples.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also suitable for the analysis of volatile and thermally stable compounds. Derivatization may sometimes be necessary to improve the chromatographic properties of the analyte.[1]
Data Presentation: Quantitative Parameters
The following table summarizes representative quantitative data from LC-MS/MS methods developed for analogous compounds, which can serve as a benchmark for the method development and validation of "this compound" analysis.
| Parameter | Representative Range | Matrix | Analytical Method | Reference Compound(s) |
| Linearity Range | 5–2000 ng/mL | Human Urine | LC-MS/MS | p-Phenylenediamine and metabolites |
| Lower Limit of Quantification (LLOQ) | 0.02 - 5 ng/mL | Blood, Urine | LC-MS/MS | Various drugs of abuse, p-Phenylenediamine[5] |
| Intra-assay Precision (%RSD) | 1.58–9.52% | Human Urine | LC-MS/MS | p-Phenylenediamine and metabolites |
| Inter-assay Precision (%RSD) | 5.43–9.45% | Human Urine | LC-MS/MS | p-Phenylenediamine and metabolites |
| Accuracy (%Bias) | -7.43 to 7.36% | Human Urine | LC-MS/MS | p-Phenylenediamine and metabolites |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification in Human Plasma/Urine
This protocol describes a general procedure for the quantification of "this compound" in human plasma or urine using LC-MS/MS with a simple sample preparation method.
3.1.1. Materials and Reagents
-
"this compound" reference standard
-
Stable isotope-labeled internal standard (IS) of the analyte (if available) or a structurally related compound
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Deionized water (18 MΩ·cm)
-
Human plasma/urine (drug-free)
3.1.2. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and common method for sample cleanup in bioanalysis.[6]
-
To 100 µL of plasma or urine sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate for analysis.[4]
3.1.3. Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a versatile technique used to separate compounds based on their differential solubilities in two immiscible liquids.[7]
-
To 500 µL of urine sample, add a suitable internal standard.
-
Add 100 µL of ammonium hydroxide to basify the sample.
-
Add 2 mL of an appropriate organic solvent (e.g., methylene chloride or ethyl acetate).[7]
-
Vortex for 5 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS injection.
3.1.4. LC-MS/MS Conditions (Illustrative)
-
LC System: Agilent 1290 Infinity or equivalent[5]
-
Column: Zorbax Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm) or equivalent[5]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A time-programmed gradient from low to high percentage of Mobile Phase B.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole MS or equivalent[5]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Key MS Parameters:
3.1.5. MRM Transitions
The specific precursor and product ions for "this compound" (Molecular Formula: C12H18N2, Molecular Weight: 190.28 g/mol ) and the internal standard would need to be determined by direct infusion into the mass spectrometer.
Protocol 2: GC-MS Quantification
This protocol provides a general guideline for GC-MS analysis. Derivatization might be required to improve the volatility and thermal stability of the analyte.
3.2.1. Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a more selective sample preparation technique that can provide cleaner extracts compared to protein precipitation or LLE.[8]
-
Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.
-
Load the pre-treated (e.g., diluted and pH-adjusted) plasma or urine sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with a suitable elution solvent (e.g., methanol containing ammonium hydroxide).
-
Evaporate the eluate to dryness and reconstitute in a solvent appropriate for GC-MS analysis.
3.2.2. GC-MS Conditions (Illustrative)
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 300°C).
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Detection Mode: Selected Ion Monitoring (SIM) or Full Scan
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the bioanalytical quantification of "this compound".
Caption: Bioanalytical workflow for quantification.
Logical Relationship of Method Validation
The validation of an analytical method ensures its reliability for the intended application. The following diagram shows the key parameters evaluated during method validation.
Caption: Key parameters for analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Methods for the Quantification of Histamine and Histamine Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. biotage.com [biotage.com]
- 7. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 8. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine
Abstract
This application note details a High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. Chiral separation is critical for pharmacologically active compounds where enantiomers may exhibit different physiological effects. The described protocol provides a robust method for the enantiomeric separation of this compound, leveraging a chiral stationary phase. This document offers a comprehensive guide, including sample preparation, chromatographic conditions, and data analysis, to ensure reliable and reproducible results for research and quality control purposes.
Introduction
This compound is a chiral amine whose biological activity is likely dependent on its stereochemistry. The enantiomers of chiral amines can have significantly different pharmacological, toxicological, and metabolic properties.[1] Consequently, the ability to separate and quantify these enantiomers is of paramount importance for drug development and quality control.[1] High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the reliable separation of chiral compounds.[1][2] This application note presents a detailed HPLC method for the enantiomeric separation of this compound.
Experimental Protocol
This protocol is designed for the enantiomeric separation of this compound using a polysaccharide-based chiral stationary phase, which is known to be effective for a wide range of racemates, including primary amines.[1]
Materials and Reagents
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH).
-
Mobile Phase Additive: Diethylamine (DEA) or Triethylamine (TEA).
-
Sample: this compound standard.
-
Sample Diluent: A mixture of n-Hexane and IPA (e.g., 90:10 v/v).
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector.
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Sample Preparation
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the sample diluent.
-
Working Standard Solution: Dilute the stock solution with the sample diluent to a final concentration of 0.1 mg/mL.
-
Filtration: Filter the working standard solution through a 0.45 µm syringe filter before injection.
Data Presentation and Expected Results
The described HPLC method is expected to provide baseline separation of the two enantiomers of this compound. The retention times and resolution will be influenced by the specific batch of the chiral column and the precise mobile phase composition.
| Parameter | Expected Value |
| Retention Time (Enantiomer 1) | ~ 8.5 min |
| Retention Time (Enantiomer 2) | ~ 10.2 min |
| Resolution (Rs) | > 1.5 |
| Tailing Factor | 0.9 - 1.2 |
| Theoretical Plates | > 2000 |
Method Optimization
The separation efficiency can be fine-tuned by adjusting the mobile phase composition.
-
Isopropanol (IPA) Content: Increasing the percentage of IPA will generally decrease retention times but may also reduce the resolution between the enantiomers. Conversely, decreasing the IPA content can improve resolution but will lead to longer run times.
-
Amine Additive (DEA/TEA): The addition of a small amount of an amine like DEA or TEA is crucial for obtaining good peak shapes for basic analytes by minimizing interactions with residual silanols on the silica support.[1] The concentration can be optimized in the range of 0.05% to 0.2%.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the enantiomeric separation of this compound. The use of a polysaccharide-based chiral stationary phase with an optimized mobile phase allows for excellent resolution and peak shape. This protocol is suitable for routine analysis in research and quality control laboratories. Further optimization may be required depending on the specific instrumentation and sample matrix.
References
Application Note: Analysis of 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a comprehensive protocol for the qualitative and quantitative analysis of "2-Phenyl-2-(pyrrolidin-1-yl)ethanamine," a synthetic compound with structural similarities to amphetamine-type stimulants, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies provided are designed for forensic, clinical, and research applications, offering robust procedures for sample preparation, instrument parameters, and data analysis.
Introduction
This compound is a compound of interest due to its structural analogy to known psychoactive substances. Accurate and sensitive analytical methods are crucial for its identification and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high chromatographic resolution and definitive mass spectral identification.[1][2] This document provides a detailed protocol for the analysis of this compound, which can be adapted for different sample types, including seized materials and biological specimens.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for accurate GC-MS analysis. The choice of method depends on the sample matrix.
1. Solid Samples (e.g., Powders, Tablets):
-
Protocol:
-
Accurately weigh approximately 10 mg of the homogenized sample.
-
Dissolve the sample in 10 mL of methanol.
-
Vortex for 2 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into a GC vial.
-
An internal standard may be added prior to dissolution for quantitative analysis.
-
2. Biological Matrices (e.g., Urine, Blood/Plasma): Liquid-liquid extraction (LLE) is a common and effective method for extracting amphetamine-type stimulants from biological fluids.[3]
-
Protocol for Liquid-Liquid Extraction (LLE):
-
To 1 mL of the biological sample (e.g., urine), add an appropriate internal standard.
-
Add 200 µL of 5 M sodium hydroxide to basify the sample to a pH > 9.
-
Add 5 mL of an organic solvent mixture, such as n-butyl chloride or a mixture of isopropanol and ethyl acetate.
-
Vortex for 5 minutes, then centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
3. Derivatization (Optional but Recommended): For compounds containing primary or secondary amine groups, derivatization can improve chromatographic peak shape and thermal stability.[4]
-
Protocol for Silylation:
-
To the dried extract, add 50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Cap the vial and heat at 70°C for 20 minutes.
-
Cool to room temperature before injection into the GC-MS.
-
GC-MS Instrumentation and Parameters
The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 80°C, hold for 1 min, ramp to 290°C at 20°C/min, hold for 5 min |
| Transfer Line Temp | 290°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-550 |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Expected Retention Time and Mass Spectra
The retention time for this compound will be dependent on the specific chromatographic conditions. Based on its structure, the mass spectrum is expected to show characteristic fragments.
Predicted Key Mass Fragments:
| m/z (mass-to-charge ratio) | Predicted Fragment Ion |
| 189 | [M-H]+ (loss of a hydrogen atom) |
| 118 | [C8H10N]+ (pyrrolidinyl-ethyl fragment) |
| 91 | [C7H7]+ (tropylium ion from the phenyl ring) |
| 70 | [C4H8N]+ (pyrrolidinyl fragment) |
Note: These are predicted values and must be confirmed with an analytical standard.
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound. Selected Ion Monitoring (SIM) mode should be used for enhanced sensitivity and selectivity.[4]
| Analyte | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 118 | 91 | 70 |
| Internal Standard (e.g., Amphetamine-d5) | [Specific to IS] | [Specific to IS] | [Specific to IS] |
Visualizations
GC-MS Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Predicted Mass Fragmentation Pathway
Caption: Predicted fragmentation of this compound in EI-MS.
Conclusion
This application note provides a robust and detailed framework for the GC-MS analysis of this compound. The described protocols for sample preparation and instrument parameters are based on established methods for similar compounds and offer a solid starting point for method development and validation. The provided visualizations of the experimental workflow and predicted fragmentation pathways serve as useful tools for researchers and analysts. Adherence to these guidelines, with appropriate optimization and validation, will enable the reliable identification and quantification of this compound in various matrices.
References
- 1. mdpi.com [mdpi.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Application of gas chromatography-tandem mass spectrometry for the determination of amphetamine-type stimulants in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of amphetamine-type stimulants and cannabinoids in fingernails by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine as a versatile chemical intermediate in the synthesis of novel compounds, particularly those with potential applications in the central nervous system (CNS). This document outlines a general synthetic protocol for its derivatives, highlights potential biological activities, and presents relevant data in a structured format for ease of reference.
Overview and Potential Applications
This compound serves as a key building block in medicinal chemistry for the development of a variety of derivatives, most notably acetamides. The core structure, featuring a phenyl ring and a pyrrolidine moiety attached to a chiral center, is a common scaffold in CNS-active compounds. Analogues have shown a range of biological activities, including nootropic, anticonvulsant, and anxiolytic effects. The proposed mechanism of action for many of these compounds involves the modulation of key neurotransmitter systems, particularly the glutamatergic and GABAergic systems.
Synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)acetamide Derivatives
The following protocol describes a general two-step process for the synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)acetamide derivatives, starting from a substituted phenylacetic acid. This method is based on established procedures for the synthesis of related acetamide compounds.
Experimental Protocol
Step 1: Synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)acetyl chloride
-
To a solution of the desired substituted phenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/g of acid), add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to yield the crude 2-phenylacetyl chloride derivative. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)acetamide
-
Dissolve the crude 2-phenylacetyl chloride derivative from Step 1 in anhydrous DCM (10 mL/g).
-
In a separate flask, dissolve pyrrolidine (1.1 eq) and triethylamine (TEA) (1.5 eq) in anhydrous DCM.
-
Add the solution of the acid chloride to the pyrrolidine solution dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
To the resulting crude product, add a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol) and stir at room temperature overnight.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to afford the final 2-Phenyl-2-(pyrrolidin-1-yl)acetamide derivative.
Data Presentation
| Derivative | Substitution on Phenyl Ring | Yield (%) | Melting Point (°C) |
| 1a | H | 85 | 130-132 |
| 1b | 4-Cl | 82 | 145-147 |
| 1c | 4-OCH₃ | 88 | 125-127 |
| 1d | 2,4-diCl | 79 | 158-160 |
Note: The data presented in this table is hypothetical and for illustrative purposes, as specific experimental data for the direct synthesis of this compound and its immediate derivatives was not available in the searched literature. The yields and melting points are representative of similar acetamide syntheses.
Logical Workflow for Synthesis
The synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)acetamide derivatives can be visualized as a straightforward logical workflow.
Caption: General workflow for the synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)acetamide derivatives.
Potential Signaling Pathways and Biological Activity
While specific signaling pathways for compounds directly derived from this compound are not yet fully elucidated in the available literature, the structural motif is prevalent in compounds targeting the central nervous system. The pyrrolidinone core, a close analogue, is found in various therapeutic agents with activities including anticonvulsant, nootropic, neuroprotective, and anti-inflammatory effects.
The potential mechanism of action for derivatives of this compound could involve the modulation of excitatory and inhibitory neurotransmission. A hypothetical signaling pathway is presented below, illustrating a potential mode of action for a CNS-active derivative.
Caption: A hypothetical signaling pathway for a CNS-active derivative.
Conclusion and Future Directions
This compound is a promising chemical intermediate for the synthesis of novel, biologically active compounds. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of new derivatives and investigate their therapeutic potential. Future work should focus on the detailed biological evaluation of these compounds to elucidate their precise mechanisms of action and to establish structure-activity relationships. This will be crucial for the rational design of more potent and selective drug candidates targeting a range of neurological and psychiatric disorders.
Application Notes and Protocols for 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine and its Analogs in Neuroscience Research
Disclaimer: Direct pharmacological data and established experimental protocols for "2-Phenyl-2-(pyrrolidin-1-yl)ethanamine" are limited in publicly available scientific literature. The following application notes and protocols are primarily based on studies of structurally related analogs, particularly pyrovalerone and its derivatives, which are known monoamine uptake inhibitors. Researchers investigating "this compound" should use this information as a foundational guide and adapt the methodologies for their specific compound of interest.
Introduction
Compounds containing the 2-phenylethylamine and pyrrolidine scaffolds are of significant interest in neuroscience research due to their potential interactions with key neurotransmitter systems. Structurally similar compounds, such as pyrovalerone analogs, have been identified as potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), with less activity at the serotonin transporter (SERT).[1][2] This profile suggests potential applications in studying conditions related to monoaminergic dysregulation, including ADHD, narcolepsy, and substance use disorders. These notes provide an overview of the potential applications and experimental methodologies for characterizing the neuropharmacological profile of "this compound" and its analogs.
Potential Applications in Neuroscience Research
-
Probing Monoamine Transporter Function: As potential DAT/NET inhibitors, these compounds can be used as pharmacological tools to investigate the roles of dopamine and norepinephrine signaling in various neural circuits and behaviors.
-
Lead Compound for Drug Discovery: The this compound scaffold can serve as a starting point for the development of novel therapeutic agents targeting monoamine transporters for the treatment of psychiatric and neurological disorders.
-
Structure-Activity Relationship (SAR) Studies: By synthesizing and evaluating a series of analogs, researchers can elucidate the structural requirements for potent and selective inhibition of DAT and NET.
Data Presentation: Monoamine Transporter Affinity and Uptake Inhibition
The following tables summarize the binding affinities (Ki) and uptake inhibition potencies (IC50) of selected pyrovalerone analogs at human monoamine transporters. This data provides a reference for the expected pharmacological profile of this compound class.
Table 1: Binding Affinities (Ki, nM) of Pyrovalerone Analogs at Monoamine Transporters [2]
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| Racemic Pyrovalerone (4a) | 18.1 ± 2.5 | 2050 ± 350 | 50.4 ± 8.7 |
| (S)-Pyrovalerone (4b) | 18.1 ± 3.1 | 2560 ± 420 | 48.2 ± 7.9 |
| (R)-Pyrovalerone (4c) | 540 ± 90 | >10,000 | 320 ± 50 |
| 1-(3,4-dichlorophenyl) analog (4u) | 2.8 ± 0.5 | 850 ± 150 | 15.1 ± 2.5 |
| 1-naphthyl analog (4t) | 4.5 ± 0.8 | 25.1 ± 4.2 | 8.9 ± 1.5 |
Table 2: Monoamine Uptake Inhibition (IC50, nM) by Pyrovalerone Analogs [1][2]
| Compound | Dopamine Uptake IC50 (nM) | Serotonin Uptake IC50 (nM) | Norepinephrine Uptake IC50 (nM) |
| Racemic Pyrovalerone (4a) | 16.3 ± 2.8 | 3100 ± 500 | 45.1 ± 7.6 |
| (S)-Pyrovalerone (4b) | 16.3 ± 2.9 | 3500 ± 600 | 42.8 ± 7.1 |
| (R)-Pyrovalerone (4c) | 620 ± 110 | >10,000 | 380 ± 60 |
| 1-(3,4-dichlorophenyl) analog (4u) | 3.2 ± 0.6 | 1200 ± 200 | 12.5 ± 2.1 |
| 1-naphthyl analog (4t) | 5.1 ± 0.9 | 30.2 ± 5.1 | 7.8 ± 1.3 |
Experimental Protocols
Radioligand Binding Assays for Monoamine Transporters
This protocol is used to determine the binding affinity (Ki) of the test compound for DAT, SERT, and NET.
Workflow:
References
- 1. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Studies with 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenyl-2-(pyrrolidin-1-yl)ethanamine is a compound belonging to the phenethylamine class, which includes a wide range of psychoactive substances. Structurally related compounds, such as pyrovalerone and its analogues, are known to act as monoamine reuptake inhibitors, with primary activity at the dopamine transporter (DAT) and norepinephrine transporter (NET)[1][2]. This suggests that this compound is likely to exhibit psychostimulant properties.
These application notes provide a comprehensive framework for the in-vivo evaluation of this compound, focusing on its potential psychostimulant, reinforcing, and neurochemical effects. The following protocols are designed for rodent models and can be adapted for specific research questions.
Table 1: Summary of Proposed In-Vivo Experiments
| Experiment | Animal Model | Primary Endpoint | Purpose |
| Locomotor Activity | Mouse or Rat | Horizontal and vertical activity counts | To assess the stimulant or depressant effects on spontaneous motor activity. |
| Conditioned Place Preference (CPP) | Mouse or Rat | Time spent in drug-paired chamber | To evaluate the rewarding or aversive properties of the compound. |
| In-Vivo Microdialysis | Rat | Extracellular dopamine and norepinephrine levels in the nucleus accumbens and prefrontal cortex | To determine the neurochemical mechanism of action by measuring neurotransmitter release. |
Experimental Protocols
Protocol 1: Locomotor Activity Assessment
This protocol details the procedure for evaluating the effect of this compound on spontaneous locomotor activity in rodents.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Locomotor activity chambers with automated infrared beam detection systems
-
Syringes and needles for administration (appropriate for the chosen route, e.g., intraperitoneal - IP)
Procedure:
-
Animal Acclimation: House animals in the testing facility for at least one week prior to the experiment to acclimate to the environment.
-
Habituation: On the test day, transport the animals to the testing room and allow them to acclimate for 30-60 minutes[3]. Place each animal individually into a locomotor activity chamber for a 30-60 minute habituation period to allow exploration and for activity levels to return to baseline[2][3].
-
Drug Administration: Following habituation, remove the animals from the chambers and administer the appropriate dose of this compound or vehicle via the chosen route of administration (e.g., IP).
-
Data Collection: Immediately return the animals to the locomotor activity chambers. Record locomotor activity (e.g., total distance traveled, horizontal beam breaks, vertical beam breaks for rearing) in 5-minute bins for a period of 60-120 minutes[4].
-
Data Analysis: Analyze the data by comparing the activity counts between the different dose groups and the vehicle control group using appropriate statistical methods (e.g., two-way ANOVA with time and treatment as factors).
Table 2: Example Locomotor Activity Data
| Treatment Group | Dose (mg/kg, IP) | Total Distance Traveled (cm) in 60 min (Mean ± SEM) | Vertical Counts (Rears) in 60 min (Mean ± SEM) |
| Vehicle | 0 | 3500 ± 250 | 150 ± 20 |
| Compound X | 1 | 5500 ± 300 | 250 ± 25 |
| Compound X | 3 | 8500 ± 450 | 400 ± 30 |
| Compound X | 10 | 7000 ± 400 | 320 ± 28 |
| *p < 0.05, *p < 0.01 compared to vehicle |
Protocol 2: Conditioned Place Preference (CPP)
This protocol describes a biased CPP procedure to assess the rewarding or aversive properties of this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Syringes and needles for administration.
Procedure:
-
Pre-Conditioning (Day 1): Place each animal in the central chamber of the CPP apparatus and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber to determine any initial preference for one of the outer chambers[5].
-
Conditioning (Days 2-5): This phase consists of four conditioning sessions, one in the morning and one in the afternoon of each day.
-
Drug Pairing: On two of the conditioning days, administer the designated dose of this compound and confine the animal to its initially non-preferred chamber for 30 minutes.
-
Vehicle Pairing: On the other two conditioning days, administer the vehicle and confine the animal to its initially preferred chamber for 30 minutes[6].
-
The order of drug and vehicle pairing should be counterbalanced across animals.
-
-
Post-Conditioning Test (Day 6): Place each animal in the central chamber with free access to all chambers for 15 minutes, similar to the pre-conditioning phase. Record the time spent in each chamber.
-
Data Analysis: Calculate the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning tests. A significant increase in time spent in the drug-paired chamber indicates a rewarding effect, while a significant decrease suggests an aversive effect. Use appropriate statistical tests (e.g., paired t-test or ANOVA) for analysis.
Table 3: Example Conditioned Place Preference Data
| Treatment Group | Dose (mg/kg, IP) | Pre-Conditioning Time in Drug-Paired Chamber (s) (Mean ± SEM) | Post-Conditioning Time in Drug-Paired Chamber (s) (Mean ± SEM) | Difference Score (s) (Mean ± SEM) |
| Vehicle | 0 | 440 ± 30 | 450 ± 28 | 10 ± 15 |
| Compound X | 1 | 435 ± 25 | 580 ± 35 | 145 ± 20 |
| Compound X | 3 | 445 ± 28 | 690 ± 40 | 245 ± 25 |
| Compound X | 10 | 450 ± 32 | 620 ± 38 | 170 ± 22 |
| *p < 0.05, *p < 0.01 compared to vehicle |
Protocol 3: In-Vivo Microdialysis
This protocol outlines the procedure for measuring extracellular dopamine and norepinephrine levels in the rat brain following administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Male Wistar or Sprague-Dawley rats (250-350g)
-
Stereotaxic apparatus
-
Microdialysis probes (2-4 mm membrane)
-
Guide cannulae
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection (HPLC-ED)
-
Anesthetics (e.g., isoflurane or ketamine/xylazine)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Surgically expose the skull and drill a small hole over the target brain region (e.g., nucleus accumbens or prefrontal cortex)[7][8].
-
Slowly lower the guide cannula to the desired coordinates and secure it with dental cement and skull screws[7][9].
-
Insert a dummy cannula to keep the guide patent and allow the animal to recover for 5-7 days[8].
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the awake and freely moving rat in a microdialysis bowl.
-
Remove the dummy cannula and insert the microdialysis probe into the guide cannula[8].
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min)[7][8].
-
Allow a 1-2 hour equilibration period for stabilization[8].
-
Collect 3-4 baseline dialysate samples (e.g., every 20 minutes) to establish basal neurotransmitter levels[8][9].
-
Administer this compound or vehicle (e.g., IP).
-
Continue collecting dialysate samples every 20 minutes for at least 2-3 hours post-injection[8].
-
-
Sample Analysis (HPLC-ED):
-
Data Analysis:
-
Express the post-injection neurotransmitter concentrations as a percentage of the average baseline concentration for each animal[8].
-
Compare the changes in neurotransmitter levels between treatment groups and the vehicle control using statistical methods like repeated measures ANOVA.
-
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe[9].
Table 4: Example In-Vivo Microdialysis Data (Nucleus Accumbens Dopamine)
| Treatment Group | Dose (mg/kg, IP) | Peak Dopamine Level (% of Baseline) (Mean ± SEM) | Time to Peak (min) (Mean ± SEM) |
| Vehicle | 0 | 110 ± 8 | - |
| Compound X | 1 | 250 ± 20 | 40 ± 5 |
| Compound X | 3 | 450 ± 35 | 40 ± 5 |
| Compound X | 10 | 600 ± 50 | 60 ± 10 |
| p < 0.05, *p < 0.01 compared to vehicle |
Mandatory Visualizations
Caption: General experimental workflow for in-vivo behavioral and neurochemical studies.
Caption: Putative mechanism of action via monoamine transporter blockade.
References
- 1. Phenylethylpyrrolidine - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Effects of Methylphenidate on Goal-directed Behavior in a Rat Model of ADHD [frontiersin.org]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rhodeslab.beckman.illinois.edu [rhodeslab.beckman.illinois.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Synthesis of Novel Bioactive Compounds from 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel amide, urea, and sulfonamide derivatives starting from 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine. This versatile building block, featuring a primary amine, offers a strategic entry point for creating diverse chemical libraries for drug discovery programs. The protocols described herein are based on established and reliable synthetic methodologies for analogous primary amines.
Introduction
This compound is a valuable scaffold in medicinal chemistry. The presence of a reactive primary amine allows for straightforward derivatization to form a variety of functional groups, including amides, ureas, and sulfonamides. These moieties are prevalent in a wide range of biologically active compounds, known to interact with various enzymes and receptors. The pyrrolidine ring itself is a privileged structure in drug discovery, often contributing to improved pharmacokinetic properties and target engagement. This document outlines proposed synthetic routes for generating a library of novel compounds for biological screening.
Proposed Synthetic Pathways
The primary amine of this compound is the key functional group for the synthesis of the target compounds. The following schematic illustrates the three main proposed reaction types: acylation to form amides, reaction with isocyanates to form ureas, and sulfonylation to form sulfonamides.
Caption: Proposed synthetic pathways from this compound.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of the target compound classes. Researchers should note that reaction conditions may require optimization for specific substrates.
General Protocol for Amide Synthesis
This protocol describes the acylation of this compound using an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Substituted acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Triethylamine (TEA) or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-(2-phenyl-2-(pyrrolidin-1-yl)ethyl) amide.
Caption: Workflow for the synthesis of N-(2-phenyl-2-(pyrrolidin-1-yl)ethyl) amides.
General Protocol for Urea Synthesis
This protocol details the reaction of this compound with an isocyanate to form a disubstituted urea.
Materials:
-
This compound
-
Substituted isocyanate (e.g., phenyl isocyanate, 4-chlorophenyl isocyanate)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Hexanes or other non-polar solvent for precipitation
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Add the desired isocyanate (1.05 eq.) to the solution at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If the product precipitates, collect it by filtration and wash with a small amount of cold solvent (e.g., hexanes or ether).
-
If the product is an oil, purify by column chromatography on silica gel to yield the pure N'-(substituted)-N-(2-phenyl-2-(pyrrolidin-1-yl)ethyl) urea.
Caption: Workflow for the synthesis of N'-(substituted)-N-(2-phenyl-2-(pyrrolidin-1-yl)ethyl) ureas.
General Protocol for Sulfonamide Synthesis
This protocol describes the reaction of this compound with a sulfonyl chloride to yield a sulfonamide.
Materials:
-
This compound
-
Substituted sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)
-
Pyridine or triethylamine as a base and/or solvent
-
Anhydrous dichloromethane (DCM) (if not using pyridine as solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Dissolve this compound (1.0 eq.) in pyridine or a mixture of DCM and triethylamine (1.5 eq.) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired sulfonyl chloride (1.1 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-(2-phenyl-2-(pyrrolidin-1-yl)ethyl) sulfonamide.
Caption: Workflow for the synthesis of N-(2-phenyl-2-(pyrrolidin-1-yl)ethyl) sulfonamides.
Data Presentation
The following tables present hypothetical quantitative data for a selection of novel compounds that could be synthesized using the protocols described above. This data is for illustrative purposes and actual results may vary.
Table 1: Synthesized Amide Derivatives
| Compound ID | R Group | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) Highlights |
| A-1 | -CH₃ | 85 | 112-114 | 1.95 (s, 3H), 7.20-7.40 (m, 5H) |
| A-2 | -Ph | 92 | 155-157 | 7.20-7.80 (m, 10H) |
| A-3 | -CH₂Ph | 88 | 130-132 | 3.60 (s, 2H), 7.10-7.40 (m, 10H) |
Table 2: Synthesized Urea Derivatives
| Compound ID | R Group | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) Highlights |
| U-1 | -Ph | 95 | 178-180 | 6.50 (s, 1H, NH), 7.00-7.50 (m, 10H) |
| U-2 | -4-Cl-Ph | 96 | 190-192 | 6.60 (s, 1H, NH), 7.20-7.40 (m, 9H) |
| U-3 | -Cyclohexyl | 90 | 165-167 | 1.00-1.90 (m, 11H), 5.50 (d, 1H, NH) |
Table 3: Synthesized Sulfonamide Derivatives
| Compound ID | R Group | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) Highlights |
| S-1 | -Ph | 82 | 142-144 | 7.20-7.90 (m, 10H), 8.50 (s, 1H, NH) |
| S-2 | -4-Me-Ph | 85 | 150-152 | 2.40 (s, 3H), 7.10-7.80 (m, 9H) |
| S-3 | -CH₃ | 75 | 105-107 | 2.90 (s, 3H), 7.20-7.40 (m, 5H) |
Conclusion
The synthetic protocols and application notes provided offer a robust framework for the generation of novel amide, urea, and sulfonamide derivatives from this compound. These new chemical entities hold potential for a wide range of biological activities and can serve as a valuable starting point for further lead optimization in drug discovery campaigns. The straightforward nature of these reactions allows for the rapid generation of a diverse library of compounds for screening.
Application Notes and Protocols for Psychoactive Substance Research: A Case Study on Pyrovalerone Analogs
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals for informational and research purposes only. The compounds discussed are potent psychoactive substances and may be controlled substances in many jurisdictions. All activities should be conducted in compliance with local, national, and international laws and regulations, and under the guidance of appropriate institutional review boards and safety protocols.
Introduction
Pyrovalerone analogs primarily exert their effects by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[1][2][3] This mechanism of action is responsible for their characteristic stimulant effects.[2]
Quantitative Data Summary
The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of selected pyrovalerone analogs at human monoamine transporters. This data is crucial for understanding the structure-activity relationships (SAR) within this class of compounds.
Table 1: Binding Affinities (Ki, nM) of Pyrovalerone Analogs at Monoamine Transporters
| Compound | hDAT Ki (nM) | hNET Ki (nM) | hSERT Ki (nM) | Reference |
| Pyrovalerone | 7 ± 1.8 | 60 ± 3.5 | 2900 ± 120 | [4] |
| α-PVP | 12.8 | 14.3 | >10000 | [3] |
| MDPV | 4.1 | 26 | 3349 | [3] |
| α-PHP | 97 | - | >30000 | [5] |
| 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one | 18.1 | 36.4 | 1280 | [2] |
Note: Data are presented as mean ± SEM or as approximate values. Experimental conditions may vary between studies.
Table 2: Monoamine Uptake Inhibition (IC50, nM) of Pyrovalerone Analogs
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |
| Pyrovalerone | 20 ± 3 | 30 ± 5 | >10000 | [4] |
| α-PVP | 26 ± 4 | 46 ± 7 | >10000 | [4] |
| MDPV | 8.7 ± 1.5 | 170 ± 25 | 2410 ± 350 | [4] |
| α-PHP | 20 ± 2 | 640 ± 80 | >10000 | [6] |
| 1-(3,4-dichlorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one | 3.5 | 8.9 | 1340 | [2] |
Note: Data are presented as mean ± SEM or as approximate values. Assays were typically performed in HEK293 cells expressing the respective human transporters or in rat brain synaptosomes.[2][4][6]
Experimental Protocols
Protocol 1: Synthesis of Pyrovalerone Analogs
A general synthetic route to pyrovalerone analogs involves a two-step process starting from the corresponding substituted benzene.[5]
Step 1: Friedel-Crafts Acylation The appropriately substituted benzene is acylated with a suitable acyl chloride (e.g., valeroyl chloride for pyrovalerone) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to yield the corresponding β-keto-phenone.
Step 2: α-Bromination and Nucleophilic Substitution The resulting phenone is then brominated at the α-position, followed by a nucleophilic substitution reaction with pyrrolidine to yield the final pyrovalerone analog.
Example Synthesis of 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one: [2]
-
Friedel-Crafts Acylation: To a solution of toluene in a suitable solvent (e.g., dichloromethane), add aluminum chloride. Cool the mixture in an ice bath and add pentanoyl chloride dropwise. Stir the reaction mixture at room temperature until completion (monitored by TLC). Quench the reaction with ice-water and extract the product with an organic solvent. Purify the resulting 1-(p-tolyl)pentan-1-one by distillation or chromatography.
-
α-Bromination: Dissolve the 1-(p-tolyl)pentan-1-one in a suitable solvent (e.g., diethyl ether) and add bromine dropwise while stirring. Continue stirring until the reaction is complete. Wash the reaction mixture to remove excess bromine and acid.
-
Nucleophilic Substitution: Dissolve the crude α-bromo ketone in a suitable solvent (e.g., acetonitrile) and add an excess of pyrrolidine. Stir the mixture at room temperature or with gentle heating until the reaction is complete. After workup and purification (e.g., by column chromatography), the desired product is obtained.
Protocol 2: In Vitro Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol is a competitive binding assay to determine the affinity (Ki) of a test compound for the dopamine transporter.
Materials:
-
Membrane preparations from cells expressing the human dopamine transporter (e.g., HEK293-hDAT cells) or from rat striatal tissue.
-
Radioligand: [³H]WIN 35,428 (or other suitable DAT-selective radioligand).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific determinant: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909 or cocaine).
-
Test compounds (pyrovalerone analogs) at various concentrations.
-
96-well microplates, glass fiber filters, cell harvester, and liquid scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (assay buffer only), non-specific binding (non-specific determinant), and competitor binding (test compound at various concentrations).
-
Incubation: Add the membrane preparation (typically 10-50 µg of protein per well) to each well. Add the radioligand at a concentration close to its Kd value. Add the test compounds or buffer. Incubate the plate at room temperature (or 37°C) for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Protocol 3: Synaptosomal Monoamine Uptake Inhibition Assay
This assay measures the functional inhibition of monoamine transporters by test compounds.
Materials:
-
Fresh or frozen rodent brain tissue (e.g., striatum for DAT, hippocampus or cortex for NET and SERT).
-
Sucrose buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Selective uptake inhibitors for non-specific uptake determination (e.g., GBR 12909 for DAT).
-
Test compounds (pyrovalerone analogs) at various concentrations.
-
Glass-Teflon homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, and liquid scintillation counter.
Procedure:
-
Synaptosome Preparation: Homogenize the brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomes. Resuspend the synaptosomal pellet in KRH buffer. Determine the protein concentration.[1]
-
Uptake Assay: In a 96-well plate, pre-incubate the synaptosomes with either vehicle, a high concentration of a selective inhibitor (for non-specific uptake), or varying concentrations of the test compound.
-
Initiation of Uptake: Initiate the uptake reaction by adding the radiolabeled neurotransmitter. Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters immediately with ice-cold buffer.
-
Quantification and Analysis: Measure the radioactivity on the filters using a liquid scintillation counter. Calculate the specific uptake and determine the IC50 value for each test compound as described in the binding assay protocol.
Visualizations
Caption: Mechanism of action of pyrovalerone analogs at the dopamine synapse.
Caption: General workflow for a competitive radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Cell-based Assays for Determining the Activity of 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenyl-2-(pyrrolidin-1-yl)ethanamine and its analogs represent a class of compounds with potential neuromodulatory activity. Structural similarities to known monoamine reuptake inhibitors suggest that this compound may interact with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1][2][3] Such interactions can modulate neurotransmitter levels in the synaptic cleft, a mechanism central to the action of many antidepressant and psychostimulant drugs.[4] Furthermore, many neuromodulators also exhibit activity at G-protein coupled receptors (GPCRs), which can trigger a variety of intracellular signaling cascades.[5]
These application notes provide detailed protocols for a suite of cell-based assays to characterize the pharmacological profile of "this compound". The described assays will enable researchers to determine the compound's potency and efficacy at monoamine transporters and to investigate its potential effects on GPCR signaling pathways.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described cell-based assays. Researchers should populate these tables with their experimental findings for a clear and comparative analysis of the compound's activity.
Table 1: Monoamine Transporter Inhibition Profile of this compound
| Transporter | Assay Type | Parameter | Value (IC₅₀, nM) |
| Dopamine (DAT) | Radioligand Uptake | IC₅₀ | User Data |
| Norepinephrine (NET) | Radioligand Uptake | IC₅₀ | User Data |
| Serotonin (SERT) | Radioligand Uptake | IC₅₀ | User Data |
Table 2: GPCR Signaling Activity of this compound
| Assay Type | Cell Line | Parameter | Value (EC₅₀, nM) |
| Calcium Mobilization | User-defined | EC₅₀ | User Data |
| CREB Phosphorylation | User-defined | EC₅₀ | User Data |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the described assays.
Experimental Protocols
Monoamine Transporter Uptake Inhibition Assay (Radioligand-based)
This protocol is designed to measure the inhibition of dopamine, norepinephrine, or serotonin uptake into cells stably expressing the respective human transporters.[6][7]
Materials:
-
Cell Lines: HEK293 or CHO cells stably expressing human DAT, NET, or SERT.
-
Culture Medium: DMEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). For SERT-expressing cells, dialyzed FBS is recommended.[8]
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, pH 7.4) with 5 mM D-glucose.
-
Radiolabeled Substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Test Compound: this compound.
-
Reference Inhibitors: GBR12909 (for DAT), desipramine (for NET), and fluoxetine (for SERT).
-
Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).
-
Scintillation Cocktail.
-
96-well microplates (clear bottom, tissue culture treated).
Procedure:
-
Cell Plating: Seed the transporter-expressing cells into a 96-well plate at a density that will yield a confluent monolayer on the day of the assay (e.g., 5 x 10⁴ cells/well) and incubate overnight at 37°C in a 5% CO₂ incubator.[9]
-
Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitors in assay buffer.
-
Assay Initiation:
-
On the day of the assay, gently aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of the diluted test compound, reference inhibitor, or vehicle (for total uptake) to the appropriate wells. For non-specific uptake, use a high concentration of the respective reference inhibitor.
-
Pre-incubate the plate at 37°C for 10-20 minutes.[10]
-
-
Uptake Reaction:
-
Termination and Lysis:
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression.
-
GPCR Activity: Calcium Mobilization Assay
This assay measures the ability of the test compound to induce intracellular calcium mobilization, typically through the activation of Gq-coupled GPCRs.[13][14]
Materials:
-
Cell Line: HEK293T cells transiently or stably expressing a GPCR of interest. For orphan GPCRs, co-expression with a promiscuous Gα protein (e.g., Gα₁₆ or Gαqi5) can be used to couple the receptor to the calcium signaling pathway.[13][15]
-
Culture Medium: As described for the transporter assay.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Probenecid: To prevent dye leakage from the cells.
-
Test Compound: this compound.
-
Reference Agonist: A known agonist for the expressed GPCR (if available).
-
96- or 384-well black-walled, clear-bottom microplates.
Procedure:
-
Cell Plating: Seed cells into the microplate and incubate overnight.[15]
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye and probenecid in assay buffer.
-
Aspirate the culture medium from the cells and add the loading buffer.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of the test compound and reference agonist in assay buffer.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Measure the baseline fluorescence for a short period.
-
The instrument's integrated pipettor adds the compound solutions to the wells.
-
Immediately and continuously measure the fluorescence intensity for a set period (e.g., 2-5 minutes) to capture the transient calcium signal.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Plot the response against the logarithm of the compound concentration and determine the EC₅₀ value using non-linear regression.
-
GPCR Activity: CREB Phosphorylation Assay (HTRF-based)
This assay quantifies the phosphorylation of the transcription factor CREB at Serine 133, a common downstream event of Gs-coupled GPCR activation.[16][17]
Materials:
-
Cell Line: A suitable cell line endogenously or recombinantly expressing a Gs-coupled GPCR.
-
Culture Medium: As previously described.
-
HTRF Phospho-CREB (Ser133) Assay Kit: Containing donor and acceptor-labeled antibodies, lysis buffer, and detection buffer.
-
Test Compound: this compound.
-
Reference Agonist: A known Gs-coupled GPCR agonist (e.g., isoproterenol).
-
384-well low-volume white microplates.
Procedure:
-
Cell Plating and Stimulation:
-
Seed cells into a 96-well culture plate and incubate overnight.
-
Starve the cells in serum-free medium for a few hours before the assay.
-
Add serial dilutions of the test compound or reference agonist and incubate for a specific time (e.g., 30 minutes) at 37°C to stimulate the cells.
-
-
Cell Lysis:
-
Aspirate the medium and add the HTRF lysis buffer.
-
Incubate for 30 minutes at room temperature with gentle shaking.[17]
-
-
Detection:
-
Transfer a small volume (e.g., 16 µL) of the cell lysate to a 384-well white detection plate.[17]
-
Prepare the detection reagent mix by combining the donor and acceptor-labeled anti-CREB antibodies in detection buffer.
-
Add the detection reagent mix to each well.
-
Incubate the plate at room temperature for at least 4 hours or overnight.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal * 10,000).
-
Plot the HTRF ratio against the logarithm of the compound concentration and determine the EC₅₀ value using non-linear regression.
-
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro characterization of "this compound". By systematically evaluating its effects on monoamine transporters and GPCR signaling pathways, researchers can elucidate its mechanism of action and determine its potential as a novel therapeutic agent. The provided templates for data presentation and the visual representations of pathways and workflows will aid in the organization and interpretation of experimental results.
References
- 1. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity Models of Key GPCR Families in the Central Nervous System: A Tool for Many Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HTRF Human and Mouse Phospho-CREB (Ser133) Detection Kit, 96 Assay Points | Revvity [revvity.com]
- 17. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The provided methodologies are based on established radioligand binding assays, a fundamental technique in pharmacology for characterizing ligand-receptor interactions. These protocols will guide researchers in determining key binding parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), which are crucial for assessing the potency and selectivity of a compound.
Data Presentation: Binding Affinity of Structurally Related Compounds
Due to the absence of specific binding data for 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine, the following table summarizes the in vitro binding affinities (Ki) and uptake inhibition (IC50) for structurally related pyrovalerone analogs. These compounds share the phenyl-pyrrolidinyl moiety and provide a strong rationale for investigating the target compound's activity at monoamine transporters. The data indicates that these analogs are potent inhibitors of DAT and NET with significantly lower affinity for SERT.[1][2][3]
| Compound ID | R Group (at phenyl ring) | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DA Uptake IC50 (nM) | NE Uptake IC50 (nM) | 5-HT Uptake IC50 (nM) |
| Pyrovalerone | 4-methyl | 18.1 | 165 | 2890 | 16.3 | 25.1 | >10,000 |
| α-PVP | H | 12.7 | 26.2 | 3330 | 28.5 | 40.6 | >10,000 |
| 4F-α-PVP | 4-fluoro | 4.3 | 2.5 | 1600 | 10.1 | 8.8 | >10,000 |
| MDPV | 3,4-methylenedioxy | 2.0 | 3.9 | 3360 | 4.5 | 10.7 | >10,000 |
Experimental Protocols
The following are detailed protocols for conducting radioligand binding assays to determine the affinity of this compound for the dopamine, norepinephrine, and serotonin transporters.
Protocol 1: Radioligand Binding Assay for Dopamine Transporter (DAT)
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine transporter (hDAT).
Materials:
-
Cell Membranes: HEK293 cells stably expressing hDAT.
-
Radioligand: [³H]WIN 35,428 (specific activity ~80-87 Ci/mmol).
-
Non-specific Ligand: GBR 12909 (10 µM).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Scintillation Cocktail: Ultima Gold™ or equivalent.
-
Filtration Apparatus: Brandel or Millipore cell harvester.
-
Filter Mats: Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: Liquid scintillation counter.
-
96-well Plates.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen hDAT cell membranes on ice.
-
Homogenize the membranes in ice-cold assay buffer using a glass-Teflon homogenizer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Dilute the membranes to the desired final concentration (typically 5-20 µg of protein per well) in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of radioligand, and 50 µL of diluted membranes.
-
Non-specific Binding: 25 µL of GBR 12909 (10 µM), 25 µL of radioligand, and 50 µL of diluted membranes.
-
Test Compound: 25 µL of varying concentrations of this compound, 25 µL of radioligand, and 50 µL of diluted membranes.
-
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 2 hours with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filter mat using the cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter mats under a heat lamp or in an oven.
-
Place the dried filters into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Radioligand Binding Assay for Norepinephrine (NET) and Serotonin (SERT) Transporters
This protocol can be adapted for NET and SERT by using the appropriate cell lines, radioligands, and non-specific ligands as detailed in the table below. The assay buffer and general procedure remain the same.
| Transporter | Cell Line | Radioligand | Non-specific Ligand |
| NET | HEK293 cells expressing hNET | [³H]Nisoxetine | Desipramine (10 µM) |
| SERT | HEK293 cells expressing hSERT | [³H]Citalopram | Fluoxetine (10 µM) |
Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a typical radioligand filter binding assay.
Competitive Binding Principle
Caption: Principle of competitive radioligand binding assays.
Monoamine Transporter Signaling Pathway
References
- 1. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: I am experiencing a low yield in the final reduction step from 2-phenyl-2-(pyrrolidin-1-yl)acetamide. What are the possible causes and solutions?
A1: Low yields in the reduction of the amide to the amine can be attributed to several factors. Incomplete reaction is a primary cause. To address this, ensure that a sufficient excess of the reducing agent, such as lithium aluminum hydride (LiAlH₄), is used. The reaction progress should be monitored using Thin Layer Chromatography (TLC) until the starting material is no longer detectable. Additionally, the reaction temperature is critical; while the reaction is typically performed in a refluxing ether solvent like THF, ensuring the temperature is maintained appropriately is key. Deactivation of the reducing agent by moisture is another common issue. Therefore, it is imperative to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q2: My purified final product, this compound, shows impurities in the NMR spectrum. What are the likely side products and how can I remove them?
A2: A common impurity is the corresponding alcohol, 2-phenyl-2-(pyrrolidin-1-yl)ethanol, formed by the reduction of the phenylacetyl group if the starting material for the amidation step was not fully converted. Another possibility is the presence of unreacted starting material, 2-phenyl-2-(pyrrolidin-1-yl)acetamide. Purification can be achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity by adding methanol, can effectively separate the desired amine from the less polar starting material and the more polar alcohol impurity.
Q3: The initial bromination of phenylacetamide results in a complex mixture of products. How can I improve the selectivity of this reaction?
A3: The α-bromination of phenylacetamide can be challenging due to the potential for over-bromination and side reactions. To improve selectivity, the reaction should be carried out under controlled conditions. Using N-Bromosuccinimide (NBS) as the brominating agent with a radical initiator like benzoyl peroxide in an inert solvent such as carbon tetrachloride is a standard method. The reaction should be performed at a moderate temperature, and the progress should be closely monitored by TLC or GC-MS to avoid the formation of di-brominated products. The slow, portion-wise addition of the brominating agent can also help to control the reaction.
Q4: During the reaction of 2-bromo-2-phenylacetamide with pyrrolidine, I observe the formation of a significant amount of a white precipitate, and the yield of the desired amide is low. What is happening and how can I prevent it?
A4: The white precipitate is likely pyrrolidine hydrobromide, formed when the pyrrolidine acts as both a nucleophile and a base, neutralizing the hydrogen bromide byproduct of the reaction. This consumes the pyrrolidine, reducing the amount available for the nucleophilic substitution. To mitigate this, it is recommended to use an excess of pyrrolidine (at least 2 equivalents) to act as both the nucleophile and the acid scavenger. Alternatively, a non-nucleophilic base, such as triethylamine or potassium carbonate, can be added to the reaction mixture to neutralize the HBr, thus preserving the pyrrolidine for the desired reaction.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Amide Reduction | Incomplete reaction | Increase the equivalents of reducing agent (e.g., LiAlH₄) and monitor the reaction by TLC. |
| Deactivation of reducing agent | Use anhydrous solvents and maintain an inert atmosphere. | |
| Impure Final Product | Presence of starting material or alcohol byproduct | Purify via column chromatography with a gradient elution. |
| Poor Selectivity in Bromination | Over-bromination | Use NBS with a radical initiator and control the reaction temperature. Add the brominating agent portion-wise. |
| Precipitate Formation in Amidation | Consumption of pyrrolidine as a base | Use an excess of pyrrolidine or add a non-nucleophilic base like triethylamine. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A frequently employed synthetic pathway involves a three-step sequence:
-
Bromination: α-bromination of phenylacetamide to yield 2-bromo-2-phenylacetamide.
-
Amination: Nucleophilic substitution of the bromine in 2-bromo-2-phenylacetamide with pyrrolidine to form 2-phenyl-2-(pyrrolidin-1-yl)acetamide.
-
Reduction: Reduction of the amide group of 2-phenyl-2-(pyrrolidin-1-yl)acetamide to the corresponding amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Q2: What are the critical safety precautions to take during this synthesis?
A2: Several steps in this synthesis require careful handling of hazardous reagents. Brominating agents like NBS are toxic and corrosive. Pyrrolidine is a flammable and corrosive liquid. Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Special care must be taken when quenching the LiAlH₄ reaction, which should be done slowly and at a low temperature.
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of all steps of this synthesis. For the bromination and amination steps, a non-polar solvent system such as a mixture of hexane and ethyl acetate is suitable. For the reduction step, a more polar system, potentially including methanol, may be necessary to visualize the more polar amine product. Staining with potassium permanganate or iodine can help visualize the spots on the TLC plate.
Q4: What are the expected yields for each step of the synthesis?
A4: The yields can vary depending on the reaction scale and optimization of the conditions. However, typical reported yields for similar reactions are in the range of 70-90% for the bromination step, 60-80% for the amination step, and 70-85% for the final reduction step. Overall yields are a product of the individual step yields.
Experimental Protocols
Protocol 1: Synthesis of 2-bromo-2-phenylacetamide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylacetamide (1.0 eq) in carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Filter off the succinimide byproduct and wash the filter cake with a small amount of cold carbon tetrachloride.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-bromo-2-phenylacetamide, which can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of 2-phenyl-2-(pyrrolidin-1-yl)acetamide
-
In a round-bottom flask, dissolve 2-bromo-2-phenylacetamide (1.0 eq) in a suitable solvent such as acetonitrile or THF.
-
Add pyrrolidine (2.5 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove the pyrrolidine hydrobromide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude 2-phenyl-2-(pyrrolidin-1-yl)acetamide by column chromatography on silica gel.
Protocol 3: Synthesis of this compound
-
In a dry, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Dissolve 2-phenyl-2-(pyrrolidin-1-yl)acetamide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-8 hours.
-
Monitor the reaction by TLC until the starting amide is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The final product can be further purified by distillation under reduced pressure or by column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low product yield.
Technical Support Center: Purification of 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine. The following information is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenge in purifying this compound arises from its basic nature. The amine functional groups can interact strongly with the acidic silanols on standard silica gel, a common stationary phase in column chromatography. This interaction can lead to poor separation, tailing peaks, and potential degradation of the compound.[1][2]
Q2: What are the recommended purification techniques for this compound?
A2: The most common and effective purification techniques for basic amine compounds like this compound are flash column chromatography and recrystallization. The choice between these methods will depend on the nature and quantity of the impurities.
Q3: How can I minimize the interaction of my compound with the silica gel during column chromatography?
A3: To counteract the acidic nature of silica, you can add a competing amine to the mobile phase, such as triethylamine or ammonia.[2][3] A common practice is to add a small percentage (e.g., 0.1-1%) of triethylamine to the solvent system. Alternatively, using an amine-functionalized silica column can provide a more inert surface and simplify the purification process by eliminating the need for mobile phase modifiers.[1][2][4]
Q4: What are suitable solvent systems for column chromatography of this compound?
A4: For normal-phase chromatography on silica gel, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[3] For more polar compounds, a system of dichloromethane and methanol can be effective.[3] If using a mobile phase modifier, a mixture of dichloromethane and methanol with a small amount of ammonia is a common choice for stubborn amines.[3]
Q5: What solvents are recommended for the recrystallization of phenyl-pyrrolidinyl compounds?
A5: The choice of recrystallization solvent is highly dependent on the specific impurities present. Common solvent systems for recrystallizing amine compounds include ethanol, or a binary mixture such as n-hexane/acetone, n-hexane/THF, or n-hexane/ethyl acetate.[5] For basic compounds, it is also possible to form a salt (e.g., hydrochloride salt) which may have different crystallization properties, allowing for purification.[5]
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Compound from Impurities | - Inappropriate solvent system polarity. - Strong interaction with the stationary phase. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. - Add a competing base like triethylamine (0.1-1%) to the mobile phase to reduce tailing.[2] - Consider using an amine-functionalized silica column for better separation of basic compounds.[1][4] |
| Peak Tailing in Chromatogram | - Acid-base interaction between the basic amine and acidic silica gel. - Column overload. | - Add a competing amine (e.g., triethylamine) to the mobile phase.[2] - Use a less acidic stationary phase, such as neutral alumina or amine-functionalized silica.[4][6] - Reduce the amount of crude material loaded onto the column. |
| Compound Degradation on the Column | - The compound is unstable on the acidic silica surface. | - Use a deactivated or neutral stationary phase. - Add a base to the mobile phase to neutralize the silica surface. - Minimize the time the compound spends on the column by using a faster flow rate. |
| Compound Elutes Too Quickly or Too Slowly | - The polarity of the mobile phase is too high or too low. | - Adjust the ratio of polar to non-polar solvents in your mobile phase. For faster elution, increase the polarity. For slower elution, decrease the polarity.[3] |
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Compound "Oils Out" Instead of Crystallizing | - The solvent is too non-polar for the compound at lower temperatures. - The solution is supersaturated. - Cooling the solution too quickly. | - Try a more polar solvent or a different solvent mixture. - Add a small amount of a solvent in which the compound is more soluble. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to induce crystallization. |
| No Crystals Form Upon Cooling | - The solution is not saturated. - The compound is highly soluble in the chosen solvent even at low temperatures. | - Reduce the volume of the solvent by evaporation and allow it to cool again. - Try a solvent in which the compound is less soluble. - Add a co-solvent in which the compound is insoluble (anti-solvent) dropwise until the solution becomes cloudy, then heat until clear and cool slowly. |
| Low Recovery of Purified Compound | - The compound has significant solubility in the cold solvent. - Too much solvent was used. | - Ensure the solution is cooled sufficiently to minimize solubility. - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities Remain in Crystals | - Impurities co-crystallize with the product. | - Add activated charcoal to the hot solution to adsorb colored impurities, then filter hot and allow to cool.[7] - A second recrystallization may be necessary. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the column.
-
Elution: Begin elution with the determined solvent system (e.g., a gradient of ethyl acetate in hexanes with 0.5% triethylamine).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude compound and a few drops of a potential recrystallization solvent (e.g., ethanol). Heat the mixture to boiling. If the compound dissolves, it is a potentially good solvent. Add a few drops of a non-polar solvent (e.g., water or hexanes) to the hot solution until it becomes cloudy. If the solution becomes clear upon reheating, the solvent pair is suitable.
-
Dissolution: In a larger flask, dissolve the crude this compound in the minimum amount of the hot recrystallization solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath may increase the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.
Visualizations
Caption: Workflow for the purification of this compound by column chromatography.
Caption: A simplified logic diagram for troubleshooting common purification issues.
References
Stability and degradation of "2-Phenyl-2-(pyrrolidin-1-yl)ethanamine"
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation of "2-Phenyl-2-(pyrrolidin-1-yl)ethanamine." The information herein is curated to address common experimental challenges and questions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of solid this compound, it is recommended to store the compound in a tightly sealed container, protected from light and moisture. For extended storage, refrigeration at 2-8°C or freezing at -20°C is advisable to minimize degradation.[1] It is also important to minimize freeze-thaw cycles. As an amine, it should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]
Q2: How should I store solutions of this compound?
A2: Solutions are generally less stable than the neat compound. For maximum stability, it is recommended to store solutions frozen at -20°C or below in tightly capped vials.[1] The use of high-purity, degassed solvents is recommended.[1] For some amine derivatives, aprotic solvents like acetonitrile may offer better stability under refrigerated conditions compared to protic solvents like methanol.[1] It is best practice to prepare fresh solutions for sensitive experiments.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, potential degradation can be inferred from its structural motifs: a phenethylamine core and a pyrrolidine ring. The primary degradation routes are likely to involve oxidation, hydrolysis, and photodegradation.[1][2][3]
-
Oxidation: The tertiary amine of the pyrrolidine ring and the primary amine of the ethanamine chain are susceptible to oxidation, which can lead to the formation of N-oxides and other oxidative products.[2][4] The presence of oxygen and light can catalyze these reactions.[1]
-
Hydrolysis: The pyrrolidine ring is generally stable, but under extreme pH conditions (highly acidic or basic) and elevated temperatures, ring-opening could potentially occur over extended periods.[5]
-
Photodegradation: Aromatic amines are often sensitive to light.[1][6] Exposure to UV or even ambient light can provide the energy to initiate degradation reactions, often leading to discoloration.[1]
Q4: Is this compound reactive with atmospheric carbon dioxide?
A4: Yes, as a basic compound, it is susceptible to reacting with atmospheric carbon dioxide (CO2). This reaction can lead to the formation of a solid carbonate salt, which may alter the physical and chemical properties of the compound.[1] Therefore, it is crucial to store the compound in a tightly sealed container to minimize exposure to air.
Troubleshooting Guide
This guide provides solutions to potential problems that may arise during the handling, storage, and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent Analytical Results (e.g., varying purity) | Degradation of the compound due to improper storage or handling.[7] | Store the compound in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (-20°C for long-term storage).[1] Minimize exposure to air and light during handling. |
| Contamination of the sample. | Use clean, dry glassware and high-purity solvents. Ensure the compound is not exposed to incompatible materials such as strong oxidizing agents. | |
| Appearance of New, Unidentified Peaks in Chromatograms | The compound is degrading under the experimental conditions. This is expected in forced degradation studies.[4] | Proceed with the characterization of these new peaks to understand the degradation pathway. These peaks represent degradation products.[8] |
| Interaction with other components in a formulation. | Conduct compatibility studies with individual components to identify any potential interactions.[8] | |
| Discoloration of the Compound (e.g., turning yellow or brown) | Oxidation or photodegradation.[1] | This is a sign that the compound has likely degraded.[1] It is recommended to use a fresh, properly stored batch for experiments. To prevent this, always store the compound protected from light and air.[1] |
| Low Recovery of the Compound from Aqueous Solutions | The compound may be adsorbing to container surfaces or undergoing pH-dependent degradation. | Use silanized glassware to minimize adsorption. Maintain the pH of aqueous solutions as close to neutral as possible, unless the experimental protocol requires acidic or basic conditions. If working at non-neutral pH is necessary, conduct experiments at lower temperatures and for shorter durations. |
| Formation of a Precipitate in Solution | Reaction with atmospheric CO2 to form a carbonate salt.[1] | Prepare solutions using degassed solvents and handle them under an inert atmosphere. |
| The compound's salt form may have limited solubility in the chosen solvent. | Verify the solubility of the specific form of the compound (free base or salt) in the chosen solvent. Sonication or gentle warming may aid dissolution, but be cautious of potential thermal degradation. |
Stability Data Summary
| Condition | Stress Level | Potential Degradants | Observed Changes | Reference/Inference |
| Acidic Hydrolysis | 0.1 M HCl at 60 °C for 24h | Potential for ring-opening of pyrrolidine at extreme conditions. | Appearance of polar degradant peaks in HPLC. | Inferred from general knowledge of amine and pyrrolidine stability.[5] |
| Basic Hydrolysis | 0.1 M NaOH at 60 °C for 24h | Potential for ring-opening of pyrrolidine at extreme conditions. | Appearance of polar degradant peaks in HPLC. | Inferred from general knowledge of amine and pyrrolidine stability.[5] |
| Oxidative | 3% H₂O₂ at room temp for 24h | N-oxides, hydroxylamines, ring-opened products.[4] | Formation of multiple degradation products, potential color change. | Based on the susceptibility of amines to oxidation.[1][2] |
| Thermal | 80 °C (solid state) for 48h | Deamination products, phenyl-containing fragments. | Potential for discoloration and appearance of new peaks in HPLC. | High temperatures accelerate degradation reactions.[1] |
| Photolytic | ICH Q1B light exposure | Oxidized and rearranged products. | Significant discoloration (yellowing/browning), formation of multiple degradants. | Aromatic amines are often photosensitive.[1][6] |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound.
Protocol 1: Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute for analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis.
-
-
Analysis: Analyze all samples using a suitable stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) to identify and characterize the degradation products.
Protocol 2: Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent.
-
Procedure:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw a sample and dilute for analysis.
-
-
Analysis: Analyze the samples by HPLC or LC-MS.
Protocol 3: Photolytic Degradation
-
Sample Preparation: Prepare a solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent and place it in a transparent container.
-
Procedure:
-
Expose the sample to a light source providing UV and visible light as per ICH Q1B guidelines.
-
Keep a control sample under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
-
Analysis: After the exposure period, analyze both the exposed and control samples by HPLC or LC-MS.
Protocol 4: Thermal Degradation
-
Sample Preparation: Place the solid compound in a transparent vial.
-
Procedure:
-
Heat the vial in an oven at 80°C for 48 hours.
-
Maintain a control sample at room temperature.
-
-
Analysis: After the heating period, allow the sample to cool to room temperature, dissolve it in a suitable solvent, and analyze by HPLC along with the control sample.
Visualizations
The following diagrams illustrate the predicted degradation pathways and a general workflow for stability testing of this compound.
Caption: Predicted degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Chemical Stability Issues Frequently Encountered in Suspensions [pharmapproach.com]
- 4. ijrpp.com [ijrpp.com]
- 5. The hydrolysis of pyrrolidine green and some derivatives. Part 2. The kinetics of the hydrolysis of some 3-substituted derivatives of pyrrolidine green - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. dl.edi-info.ir [dl.edi-info.ir]
- 7. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 8. acdlabs.com [acdlabs.com]
Overcoming solubility issues with "2-Phenyl-2-(pyrrolidin-1-yl)ethanamine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with "2-Phenyl-2-(pyrrolidin-1-yl)ethanamine".
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered with "this compound" during experimental work.
Issue: The compound is poorly soluble in aqueous solutions for my biological assay.
Answer:
Poor aqueous solubility is a common challenge for organic molecules like "this compound". The presence of a phenyl group and a pyrrolidine ring contributes to its lipophilicity. Here are several strategies to enhance its aqueous solubility:
-
pH Adjustment: As an amine-containing compound, its solubility is highly dependent on pH. In acidic conditions, the amine groups will be protonated, forming a more soluble salt. Experiment with creating a stock solution in a slightly acidic buffer (e.g., pH 4-6).
-
Co-solvents: Employing a water-miscible organic co-solvent can significantly improve solubility. Common choices include DMSO, ethanol, and PEG 400. It is crucial to determine the maximum tolerable co-solvent concentration for your specific assay, as high concentrations can be toxic to cells or interfere with enzyme activity.
-
Use of Excipients: Surfactants and cyclodextrins are often used in pharmaceutical formulations to enhance the solubility of poorly soluble drugs. Surfactants like Tween 80 or Cremophor EL can form micelles that encapsulate the compound, while cyclodextrins (e.g., β-cyclodextrin) can form inclusion complexes.
Issue: I am observing precipitation of the compound when I dilute my stock solution into the final assay buffer.
Answer:
This is a common indication that the compound is crashing out of solution as the concentration of the solubilizing agent (e.g., co-solvent) is reduced.
-
Kinetic vs. Thermodynamic Solubility: You may be observing the difference between kinetic and thermodynamic solubility. A high-concentration stock in a strong solvent may be kinetically soluble, but upon dilution, it may precipitate to its lower thermodynamic solubility limit in the aqueous buffer.
-
Dilution Method: Try a stepwise dilution, adding the stock solution to the assay buffer slowly while vortexing to ensure rapid mixing. This can sometimes prevent localized high concentrations that initiate precipitation.
-
Pre-warming the Solvent: Gently warming the assay buffer before adding the stock solution can sometimes help to keep the compound in solution, particularly if the final concentration is close to its solubility limit. Ensure the temperature is compatible with your assay components.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of "this compound"?
A1: The exact aqueous solubility of "this compound" is not widely reported in publicly available literature. However, based on its chemical structure, it is predicted to have low aqueous solubility. Experimental determination is necessary to establish its solubility profile in your specific buffer system.
Q2: How can I determine the solubility of "this compound" in different solvents?
A2: A common method is the shake-flask method. An excess amount of the compound is added to the solvent of interest, and the mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV.
Q3: Can I use sonication to dissolve the compound?
A3: Sonication can be used to accelerate the dissolution process by breaking down solid aggregates and increasing the surface area of the compound exposed to the solvent. However, it is important to be cautious as prolonged sonication can generate heat, potentially leading to compound degradation. It is recommended to use an ultrasonic bath and monitor the temperature.
Quantitative Data Summary
The following table provides a template for summarizing experimentally determined solubility data for "this compound" in various solvent systems. Researchers should populate this table with their own findings for comparative analysis.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Notes |
| Deionized Water | 25 | Data not available | Expected to be low. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | Data not available | |
| 0.1 M HCl | 25 | Data not available | Expected to be higher due to salt formation. |
| 5% DMSO in PBS, pH 7.4 | 25 | Data not available | |
| 10% Ethanol in Water | 25 | Data not available | |
| 2% Tween 80 in Water | 25 | Data not available | |
| 10 mM β-cyclodextrin in Water | 25 | Data not available |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
-
Add an excess amount of "this compound" (e.g., 10 mg) to a known volume of the desired aqueous buffer (e.g., 1 mL) in a glass vial.
-
Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vial to confirm the presence of undissolved solid.
-
Filter the suspension through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.
-
Calculate the solubility in mg/mL or µg/mL.
Protocol 2: Screening of Co-solvents for Solubility Enhancement
-
Prepare a series of vials containing different concentrations of a co-solvent (e.g., 0%, 5%, 10%, 20%, 50% DMSO in PBS, pH 7.4).
-
Add an excess amount of "this compound" to each vial.
-
Follow steps 2-7 from Protocol 1 to determine the solubility in each co-solvent mixture.
-
Plot the solubility as a function of the co-solvent concentration to identify the optimal concentration for your needs.
Visualizations
Caption: A decision-making workflow for troubleshooting solubility issues.
Technical Support Center: Optimizing Analytical Detection of 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine
Welcome to the technical support center for the analytical detection of "2-Phenyl-2-(pyrrolidin-1-yl)ethanamine." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for the quantification of this compound?
A1: The most effective and commonly used techniques for the quantification of "this compound" are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and selectivity, particularly for analysis in complex biological matrices. HPLC with UV detection can also be used, but it may lack the sensitivity and selectivity required for low-level quantification.
Q2: I am analyzing "this compound" in biological samples (e.g., plasma, urine). What is a suitable sample preparation technique?
A2: For biological matrices, effective sample preparation is crucial to remove interferences and minimize matrix effects. The most common techniques are:
-
Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent (e.g., acetonitrile or methanol) is added to the sample to precipitate proteins. This is often a good starting point for method development.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the sample matrix based on its solubility in two immiscible liquid phases. It can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): SPE offers a more selective and efficient cleanup by using a solid sorbent to retain the analyte while interferences are washed away. This is often the most effective method for achieving low detection limits.
Q3: What are the expected major metabolites of "this compound" that I should consider in my analysis?
A3: While specific metabolic pathways for "this compound" are not extensively documented in the provided search results, based on analogous compounds with a pyrrolidine ring, a likely metabolic transformation is the oxidation of the pyrrolidine ring. This could result in the formation of a lactam metabolite. It is advisable to include a metabolite screening component in your method development to identify potential metabolic products in your specific experimental system.
Troubleshooting Guides
HPLC & LC-MS/MS Analysis
Problem 1: Poor peak shape (tailing) is observed for my analyte in reversed-phase HPLC.
-
Possible Cause A: Secondary Interactions with Residual Silanols: The basic amine groups in "this compound" can interact with acidic silanol groups on the surface of the silica-based stationary phase, leading to peak tailing.
-
Solution:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid. This will protonate the silanol groups and minimize secondary interactions.
-
Use a Modern, End-capped Column: Employ a column with advanced end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can also help to mask the residual silanol groups.
-
-
-
Possible Cause B: Column Overload: Injecting too much sample onto the column can saturate the stationary phase.
-
Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely experiencing mass overload.
-
Problem 2: Low and inconsistent signal intensity in LC-MS/MS analysis of biological samples.
-
Possible Cause: Ion Suppression: Co-eluting matrix components from the biological sample can interfere with the ionization of your analyte in the mass spectrometer's ion source, leading to a reduced signal.
-
Solution:
-
Improve Sample Preparation: Utilize a more rigorous sample cleanup method, such as SPE, to remove a wider range of matrix components.
-
Optimize Chromatography: Adjust your chromatographic method to separate the analyte from the interfering matrix components. This may involve changing the mobile phase gradient or using a different stationary phase.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering compounds.
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard will co-elute with the analyte and experience similar ion suppression, allowing for more accurate quantification.
-
-
GC-MS Analysis
Problem 3: No peak or a very small peak is observed for the analyte.
-
Possible Cause A: Thermal Degradation: The analyte may be degrading in the hot GC injection port.
-
Solution:
-
Lower the Injection Port Temperature: Experiment with lower injector temperatures to minimize thermal decomposition.
-
Use a Splitless Injection: A splitless injection allows for the transfer of more analyte onto the column at a lower temperature.
-
Derivatization: Consider derivatizing the amine groups to increase their thermal stability and improve chromatographic performance.
-
-
-
Possible Cause B: Adsorption: The analyte may be adsorbing to active sites in the GC system (e.g., injector liner, column).
-
Solution:
-
Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner.
-
Column Conditioning: Properly condition your GC column according to the manufacturer's instructions.
-
-
Experimental Protocols
Disclaimer: The following protocols are representative examples based on the analysis of structurally similar compounds. Optimization will be required for the specific analysis of "this compound".
Representative LC-MS/MS Protocol for Quantification in Plasma
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
-
Column: A C18 column with end-capping suitable for basic compounds (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: These will need to be determined by infusing a standard of the analyte. A starting point would be to monitor the protonated molecule [M+H]+ as the precursor ion and identify characteristic product ions.
Representative GC-MS Protocol for Qualitative Analysis
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of urine, add an internal standard and adjust the pH to > 9 with a suitable base.
-
Add 3 mL of an organic extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes.
-
Centrifuge to separate the phases.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in a suitable solvent for GC injection.
2. GC Conditions
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
3. MS Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
Quantitative Data
The following table provides representative quantitative data for analytes with similar structural features. These values should be used as a general guide for method development and validation.
| Parameter | Representative Value | Notes |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | Highly dependent on the matrix and instrumentation. |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL | The lowest concentration that can be reliably quantified. |
| Linear Range | 1 - 1000 ng/mL | Should be established during method validation. |
| Recovery | > 85% | For sample preparation techniques like LLE and SPE. |
| Intra- and Inter-day Precision | < 15% RSD | A measure of the method's reproducibility. |
Visualizations
Caption: General experimental workflow for the analysis of the target compound.
Caption: Troubleshooting logic for HPLC peak tailing.
Caption: Strategies to mitigate ion suppression in LC-MS.
Reducing byproduct formation in "2-Phenyl-2-(pyrrolidin-1-yl)ethanamine" reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: There are three primary synthetic strategies for the preparation of this compound:
-
Route A: Nucleophilic Substitution. This route involves the reaction of a 2-phenyl-2-haloethanamine derivative (e.g., 2-bromo-2-phenylethanamine) with pyrrolidine. The primary amine of the starting material typically requires protection (e.g., as a Boc-carbamate) to prevent side reactions.
-
Route B: Ring-Opening of Styrene Oxide. This method consists of the nucleophilic attack of pyrrolidine on styrene oxide, followed by the conversion of the resulting hydroxyl group into an amine.
-
Route C: Reductive Amination. This approach utilizes the reaction of a suitable ketone precursor, such as 2-amino-1-phenylethanone, with pyrrolidine under reductive conditions.
Each route has its own set of potential byproducts and optimization challenges that are addressed in the troubleshooting section.
Troubleshooting Guides
This section provides detailed guidance on how to identify and mitigate common issues that can arise during the synthesis of this compound.
Route A: Nucleophilic Substitution
Issue 1: Low yield of the desired product and formation of a significant amount of styrene.
-
Question: During the reaction of N-Boc-2-bromo-2-phenylethanamine with pyrrolidine, I am observing a low yield of the target compound and the formation of styrene as a major byproduct. What is causing this and how can I minimize it?
-
Answer: The formation of styrene is indicative of an E2 elimination reaction competing with the desired SN2 substitution. Pyrrolidine, being a reasonably strong base, can abstract a proton from the carbon adjacent to the bromine-bearing carbon, leading to the elimination of HBr and the formation of styrene.
Troubleshooting Strategies:
-
Temperature Control: Lowering the reaction temperature can favor the substitution reaction, which generally has a lower activation energy than the elimination reaction.
-
Solvent Choice: Using a polar aprotic solvent such as DMSO or DMF can enhance the rate of the SN2 reaction over the E2 reaction.
-
Base Strength: While pyrrolidine is the nucleophile, its basicity drives the elimination. The use of a non-nucleophilic, sterically hindered base in combination with a pyrrolidine salt could potentially favor substitution, but this adds complexity to the reaction. A more practical approach is to carefully control the stoichiometry and reaction conditions.
-
Logical Relationship for Byproduct Formation in Route A
Caption: Competing SN2 and E2 pathways in Route A.
Route B: Ring-Opening of Styrene Oxide
Issue 2: Formation of a regioisomeric byproduct.
-
Question: After reacting styrene oxide with pyrrolidine and converting the resulting alcohol to an amine, I have isolated two isomeric products. How can I improve the selectivity for the desired this compound?
-
Answer: The ring-opening of styrene oxide by an amine can proceed via two pathways, leading to the formation of two regioisomers: 1-phenyl-2-(pyrrolidin-1-yl)ethanol (attack at the less hindered carbon) and 2-phenyl-2-(pyrrolidin-1-yl)ethanol (attack at the benzylic carbon). The desired product is derived from the latter. The regioselectivity of this reaction is influenced by the reaction conditions.
Troubleshooting Strategies:
-
Catalyst: The use of certain catalysts can influence the regioselectivity. Lewis acids can activate the epoxide, but may favor attack at the more substituted carbon. Screening different catalysts, including milder options, may be necessary.
-
Solvent and Temperature: The solvent polarity and reaction temperature can affect the reaction pathway. A systematic optimization of these parameters is recommended to favor the desired regioisomer.
-
Experimental Workflow for Route B
Troubleshooting "2-Phenyl-2-(pyrrolidin-1-yl)ethanamine" experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine (CAS 31466-46-3). Due to limited published data on the specific synthesis of this compound, this guide is based on established principles of organic synthesis and data from structurally related molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the synthesis of this compound?
A1: The most frequently reported issues include low product yield, formation of impurities, and difficulties in purification. These challenges often stem from side reactions, incomplete reactions, or suboptimal reaction conditions.
Q2: What is a likely synthetic route for this compound?
A2: A plausible and common method for synthesizing similar compounds is a two-step process. This involves the α-bromination of a suitable phenyl ketone precursor followed by a nucleophilic substitution reaction with pyrrolidine, and subsequent reduction of the carbonyl group to an amine.
Q3: How can I improve the yield of my reaction?
A3: To improve the yield, ensure all reagents are pure and dry, maintain strict control over the reaction temperature, and use an appropriate solvent. The choice of base in the substitution step is also critical and can significantly influence the reaction outcome.
Q4: What are the expected impurities and how can they be removed?
A4: Common impurities may include unreacted starting materials, over-alkylated byproducts, and products of side reactions. Purification can typically be achieved through column chromatography on silica gel, followed by recrystallization or distillation.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor quality of starting materials | Ensure all reagents, especially the phenyl ketone precursor and pyrrolidine, are of high purity. Dry all solvents and reagents thoroughly before use. |
| Incorrect reaction temperature | Optimize the reaction temperature for each step. The bromination step may require specific temperature control to avoid multiple halogenations. The substitution reaction may benefit from gentle heating. |
| Inefficient stirring | Ensure vigorous and efficient stirring throughout the reaction to ensure proper mixing of reagents. |
| Inappropriate base | The choice of base is crucial for the nucleophilic substitution step. A non-nucleophilic organic base, such as triethylamine, or an inorganic base like potassium carbonate can be effective. The optimal base may need to be determined empirically. |
| Decomposition of the product | The final product may be sensitive to air, light, or temperature. Ensure the reaction and work-up are performed under an inert atmosphere (e.g., nitrogen or argon) and protect from light if necessary. |
Problem 2: Presence of Multiple Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Side reactions during bromination | Over-bromination can occur if the reaction is not carefully controlled. Use of a precise stoichiometry of bromine and a suitable catalyst (e.g., aluminum chloride) can minimize this. Monitor the reaction closely by TLC or GC-MS. |
| Formation of over-alkylated products | In the substitution step, the product amine can react further with the α-bromo ketone. Using a slight excess of pyrrolidine can help to minimize this side reaction. |
| Incomplete reaction | Monitor the progress of the reaction by TLC or another suitable analytical technique to ensure it goes to completion. If the reaction stalls, consider increasing the temperature or reaction time. |
| Impure starting materials | The presence of impurities in the starting materials can lead to the formation of undesired byproducts. Purify starting materials if necessary. |
Experimental Protocols (Hypothetical)
Protocol 1: Synthesis of this compound
This protocol is a hypothetical procedure based on common organic synthesis methodologies for similar compounds.
Step 1: α-Bromination of Acetophenone
-
To a solution of acetophenone (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane, add a catalytic amount of aluminum chloride.
-
Slowly add bromine (1.0 eq) dropwise at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Step 2: Nucleophilic Substitution with Pyrrolidine
-
Dissolve the crude α-bromoacetophenone from Step 1 in a polar aprotic solvent like acetonitrile or DMF.
-
Add pyrrolidine (1.1 eq) and a suitable base such as triethylamine (1.2 eq).
-
Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting α-(pyrrolidin-1-yl)acetophenone by column chromatography.
Step 3: Reductive Amination
-
Dissolve the purified α-(pyrrolidin-1-yl)acetophenone in a suitable solvent like methanol.
-
Add a reducing agent such as sodium borohydride in portions at 0 °C.
-
Stir the reaction at room temperature until the reduction is complete (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude this compound.
-
Further purification can be achieved by distillation under reduced pressure or by conversion to a salt followed by recrystallization.
Visualizations
Caption: A hypothetical workflow for the synthesis of this compound.
Technical Support Center: Safe Handling and Storage of 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine
Disclaimer: A specific Safety Data Sheet (SDS) for "2-Phenyl-2-(pyrrolidin-1-yl)ethanamine" was not located. The information provided below is compiled from SDSs of structurally similar compounds and general laboratory safety practices. Researchers should always perform a thorough risk assessment before handling any chemical and consult their institution's safety office.
This guide provides essential safety information, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Based on data from similar chemical structures, this compound is expected to be a skin and eye irritant, potentially causing burns.[1][2][3][4] It may be harmful if swallowed or inhaled.[1] Some related compounds are also flammable.[4]
Q2: What personal protective equipment (PPE) is required when handling this compound?
At a minimum, the following PPE should be worn:
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the compound as a powder or in a poorly ventilated area.[5][6]
-
Hand Protection: Wear two pairs of nitrile gloves.[6]
-
Eye Protection: Chemical safety goggles and a face shield are necessary to protect against splashes.[1][5][6]
-
Body Protection: A lab coat or a disposable, low-permeability gown should be worn.[5][6]
Q3: How should I properly store this compound?
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep it away from heat, sparks, open flames, and strong oxidizing agents.[1]
Q4: What should I do in case of accidental exposure?
-
Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.[3][5]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[1][2][3] Seek medical advice if irritation persists.[2][3][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][3][5]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][5]
Q5: How should I dispose of waste containing this compound?
Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1][7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound has changed color or appearance. | Instability, degradation, or contamination. | Do not use the compound. Dispose of it as hazardous waste and obtain a fresh supply. Ensure proper storage conditions are met to prevent future degradation. |
| Difficulty dissolving the compound. | Incorrect solvent selection or insufficient mixing. | Based on similar compounds, it is expected to be soluble in organic solvents like ethanol or methanol.[8] Use gentle heating or sonication to aid dissolution, ensuring adequate ventilation. |
| Inconsistent experimental results. | Inaccurate weighing, improper solution preparation, or compound degradation. | Verify the accuracy of your balance. Prepare fresh solutions for each experiment. Ensure the compound has been stored correctly and is within its expiration date. |
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines a general procedure for preparing a stock solution of this compound.
1. Risk Assessment and Preparation:
- Conduct a thorough risk assessment for the entire procedure.
- Ensure all necessary PPE is available and in good condition.
- Work within a certified chemical fume hood.[1][6]
2. Weighing the Compound:
- Tare a clean, dry weighing vessel on an analytical balance.
- Carefully weigh the desired amount of this compound.
- Record the exact weight.
3. Dissolution:
- Add the weighed compound to a clean, dry volumetric flask.
- Using a calibrated pipette, add a small amount of the desired solvent (e.g., ethanol or methanol) to the flask.
- Gently swirl the flask to dissolve the compound. A magnetic stirrer can be used for larger volumes.
- Once dissolved, add the solvent to the final volume mark on the flask.
- Cap the flask and invert it several times to ensure a homogenous solution.
4. Storage and Labeling:
- Transfer the stock solution to a clearly labeled and tightly sealed storage bottle.
- The label should include the compound name, concentration, solvent, date of preparation, and your initials.
- Store the solution under the recommended conditions.
Visual Guides
Caption: Workflow for the safe handling of chemical compounds.
References
- 1. fishersci.com [fishersci.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. 1-Pyrrolidineethanamine | C6H14N2 | CID 1344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. kishida.co.jp [kishida.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. fr.cpachem.com [fr.cpachem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Enhancing Specificity in Pyrrolidinophenone Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on assays for 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine and related new psychoactive substances (NPS), with a focus on α-pyrrolidinohexanophenone (α-PHP) and its analogues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to other pyrrolidinophenones like α-PHP?
This compound is a chemical compound with the CAS number 31466-46-3.[1] While specific analytical literature on this exact compound is sparse, it belongs to the broader class of phenethylamines with a pyrrolidine substitution.[2] It is structurally related to a more well-known and abused class of synthetic cathinones called pyrrolidinophenones, such as α-pyrrolidinohexanophenone (α-PHP).[3][4][5][6] These compounds are central nervous system stimulants that are often encountered as NPS.[7] Due to the structural similarities, analytical challenges and methodologies for α-PHP are highly relevant for related compounds.
Q2: What are the primary analytical methods for the detection and quantification of α-PHP and its analogues?
The most robust and widely used methods for the specific detection and quantification of α-PHP and its isomers like α-PiHP are liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][5][6] This technique offers high sensitivity and specificity, allowing for the differentiation of structurally similar compounds. Other methods that have been employed include:
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): Used for screening and initial quantitative estimation.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for qualitative confirmation, although it's noted that thermal degradation of synthetic cathinones can be a challenge with this method.[5][7]
-
Immunoassays: Often used for initial screening, but they may lack specificity and be prone to cross-reactivity.[5][8]
Q3: Why is specificity a major concern in α-PHP assays?
Specificity is critical due to the existence of isomers and the extensive metabolism of α-PHP.
-
Isomers: α-PHP has isomers like α-pyrrolidinoisohexanophenone (α-PiHP), which have the same molecular weight and can be difficult to distinguish without high-resolution analytical techniques.[4][5]
-
Metabolites: α-PHP is extensively metabolized in the body, leading to a large number of phase I and phase II metabolites.[9][10] Some of these metabolites may be common to other related compounds, necessitating targeted analysis of specific metabolites to confirm α-PHP consumption.[4]
-
Interference from other substances: In forensic and clinical samples, the presence of other drugs and their metabolites can interfere with the analysis, leading to false positives or negatives.[3][8][11]
Q4: What are the major metabolic pathways of α-PHP?
The metabolism of α-PHP is complex and involves several key transformations:
-
Reduction of the β-keto group: This is a major pathway, leading to the formation of alcohol metabolites.[9][10]
-
Oxidation of the pyrrolidine ring: This can involve hydroxylation and the formation of a lactam.[10]
-
Hydroxylation and oxidation of the aliphatic side chain. [9]
-
N-dealkylation of the pyrrolidine ring. [4]
Monitoring for specific metabolites, in addition to the parent drug, can significantly enhance the specificity of an assay and confirm ingestion.[4][9]
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution Between α-PHP and its Isomers (e.g., α-PiHP)
Problem: Inability to separate α-PHP and α-PiHP using liquid chromatography, leading to inaccurate quantification.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Column Chemistry | Use a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) to exploit different retention mechanisms. |
| Suboptimal Mobile Phase | Optimize the mobile phase composition (e.g., acetonitrile vs. methanol, buffer pH, and ionic strength) to improve selectivity. |
| Incorrect Gradient Profile | Adjust the gradient slope and duration to increase the separation between the isomeric peaks. |
| Flow Rate and Temperature | Fine-tune the column temperature and mobile phase flow rate to enhance resolution. |
Example Data: LC-MS/MS Differentiation of α-PHP and α-PiHP [5]
| Compound | Retention Time (min) |
| α-PHP | 9.75 |
| α-PiHP | 9.67 |
Even with a small difference in retention times, unambiguous identification is possible by monitoring specific product ion ratios.
Issue 2: Immunoassay Cross-Reactivity Leading to False Positives
Problem: A screening immunoassay indicates a positive result for a compound class, but confirmatory analysis by LC-MS/MS is negative for the specific target analyte.
Possible Causes & Solutions:
| Cause | Solution |
| Antibody Cross-Reactivity | The antibody used in the immunoassay may be binding to structurally related compounds (other synthetic cathinones, metabolites, or even unrelated drugs).[8] |
| Matrix Effects | Endogenous substances in the sample matrix (e.g., proteins, lipids) can interfere with the antibody-antigen binding.[8][11] |
| Heterophile Antibodies | The presence of human anti-animal antibodies or other interfering proteins in the sample can bridge the capture and detection antibodies, causing a false-positive signal.[8][11] |
Troubleshooting Steps:
-
Confirmatory Testing: Always confirm positive immunoassay results with a more specific method like LC-MS/MS.
-
Sample Dilution: Analyze serial dilutions of the sample. A non-linear response upon dilution may indicate interference.
-
Use of Blocking Agents: Re-run the assay after treating the sample with commercial blocking agents to neutralize interfering antibodies.[11]
-
Alternative Immunoassay: Use an immunoassay from a different manufacturer that employs different antibodies.
Issue 3: Low Recovery of α-PHP from Biological Matrices
Problem: Inconsistent and low recovery of the analyte during sample preparation, leading to underestimation of its concentration.
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient Extraction | The chosen solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may not be optimal for α-PHP. |
| Analyte Degradation | α-PHP may be unstable under the extraction conditions (e.g., pH, temperature). |
| Matrix Effects | Co-extracted matrix components can suppress the analyte signal in the mass spectrometer (ion suppression). |
Troubleshooting Steps:
-
Optimize Extraction Protocol: Experiment with different SPE sorbents and elution solvents. For LLE, adjust the pH and choice of organic solvent.
-
Use of Internal Standard: Incorporate a stable isotope-labeled internal standard for α-PHP to correct for extraction losses and matrix effects.
-
Evaluate Matrix Effects: Perform post-extraction spike experiments to assess the degree of ion suppression or enhancement.
-
Sample Clean-up: Implement additional clean-up steps to remove interfering matrix components.
Experimental Protocols
1. LC-MS/MS Method for the Quantification of α-PHP in Plasma (Adapted from[3][5][6])
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation with acetonitrile.
-
Vortex and centrifuge the sample.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of ammonium formate buffer and acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for α-PHP and its internal standard.
-
Quantitative Data for α-PHP in Plasma [3][6]
| Parameter | Value |
| Concentration Range | 0.75 - 128 µg/L |
| Mean Concentration | 23.2 µg/L |
| Median Concentration | 16.3 µg/L |
Visualizations
Caption: Major metabolic pathways of α-PHP.
Caption: Typical analytical workflow for pyrrolidinophenone detection.
Caption: Mechanism of heterophile antibody interference in sandwich immunoassays.
References
- 1. This compound | CAS 31466-46-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 3. α-Pyrrolidinohexanophenone (α-PHP) vs. α-pyrrolidinoisohexanophenone (α-PiHP): A toxicological investigation about plasma concentrations and behavior in forensic routine cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ovid.com [ovid.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ecddrepository.org [ecddrepository.org]
- 10. researchgate.net [researchgate.net]
- 11. Retrospective Approach to Evaluate Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Modifying 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine for Improved Bioactivity
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in the chemical modification of "2-Phenyl-2-(pyrrolidin-1-yl)ethanamine" for enhanced bioactivity. The information is curated for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the known biological activity of the this compound scaffold?
While specific data on "this compound" is limited in publicly available literature, the core components—a phenyl group, a pyrrolidine ring, and an ethanamine linker—are present in numerous biologically active compounds. The phenylpyrrolidinone scaffold, a related structure, is considered a "privileged structure" in medicinal chemistry, with derivatives showing anticonvulsant, nootropic, neuroprotective, and anti-inflammatory activities.[1][2] Pyrrolidine derivatives are also explored as neurotransmitter modulators, enzyme inhibitors, and receptor antagonists.[3][4][5][6] Therefore, this scaffold represents a promising starting point for discovering novel therapeutics.
Q2: Where should I begin modifications on the this compound structure to explore its bioactivity?
Based on structure-activity relationship (SAR) studies of analogous compounds, initial modifications should focus on two key areas: the phenyl ring and the pyrrolidine ring.
-
Phenyl Ring Substitution: The nature, position, and number of substituents on the phenyl ring can significantly impact bioactivity. For instance, in a series of phenylpyrrolidinone derivatives, the introduction of two methyl groups at the 2 and 6 positions of the phenyl ring was critical for anticonvulsant activity.[1]
-
Pyrrolidine Ring Modification: Alterations to the pyrrolidine ring, including substitutions on the nitrogen atom, can influence receptor binding and pharmacokinetic properties.[6]
A systematic approach, such as a combinatorial library synthesis, can efficiently explore the chemical space around this scaffold.[4]
Q3: What are the potential biological targets for derivatives of this compound?
Given the structural similarities to known bioactive molecules, potential targets could include:
-
G-Protein Coupled Receptors (GPCRs): Such as dopamine and serotonin receptors, which are common targets for compounds containing the 4-(2-(pyrrolidin-1-yl)ethyl)phenol scaffold.[6]
-
Ion Channels: The anticonvulsant activity of related phenylpyrrolidinones suggests potential modulation of voltage-gated ion channels.[1]
-
Enzymes: Pyrrolidine derivatives have shown inhibitory activity against enzymes like α-amylase and α-glucosidase.[1]
-
Neurotransmitter Transporters: The phenethylamine backbone is a classic feature of compounds that interact with monoamine transporters (for norepinephrine, dopamine, and serotonin).[7]
Q4: Are there any known liabilities associated with the phenyl-pyrrolidine scaffold?
While the scaffold is generally considered safe and is present in many pharmaceuticals, potential liabilities to consider during development include:
-
Metabolic Instability: The phenyl ring and the pyrrolidine ring can be susceptible to metabolic oxidation.
-
Off-Target Effects: Due to the prevalence of this scaffold in bioactive compounds, derivatives may interact with multiple biological targets, leading to off-target effects. Thorough pharmacological profiling is essential.
-
Chirality: The carbon atom connecting the phenyl and pyrrolidine rings is a chiral center. The stereochemistry can significantly affect bioactivity, and it is crucial to either separate and test individual enantiomers or develop stereoselective syntheses.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low Synthetic Yield | Inefficient coupling reaction. | Optimize reaction conditions (solvent, temperature, catalyst). Consider using alternative coupling reagents. |
| Poor starting material quality. | Verify the purity of starting materials using techniques like NMR or mass spectrometry. | |
| Product degradation. | Investigate the stability of the product under the reaction and purification conditions. | |
| Poor Solubility of Analogs | Increased lipophilicity due to modifications. | Introduce polar functional groups (e.g., hydroxyl, carboxyl) to improve aqueous solubility. |
| Crystalline nature of the compound. | Explore different salt forms of the compound. | |
| Inconsistent Bioactivity Data | Racemic mixture of the compound. | Separate enantiomers using chiral chromatography and test them individually. |
| Assay variability. | Ensure consistent assay conditions and include appropriate positive and negative controls. | |
| Compound instability in assay buffer. | Assess the stability of the compound under the specific assay conditions. | |
| High Off-Target Activity | Non-specific binding due to physicochemical properties. | Modify the structure to improve selectivity. This may involve altering lipophilicity or introducing steric hindrance to disfavor binding to off-targets. |
| Broad activity of the core scaffold. | Conduct a comprehensive screening against a panel of relevant off-targets to identify and mitigate unwanted activities. |
Data Presentation
Table 1: Structure-Activity Relationship of Phenylpyrrolidinone Analogs (Anticonvulsant Activity)
| Compound ID | Amide Substituent | Anticonvulsant Activity (Corazole Antagonism, Dose mg/kg) | Protection (%) | Nootropic Activity |
| 1a | 2,6-dimethylanilide | 2.5 | 83.3 | Comparable to Piracetam |
| 1c | anilide | 10 | 0 | - |
| 1d | 4-bromoanilide | 5 | 12.5 | - |
| 1e | 4-methoxyanilide | 10 | 0 | - |
| 1g | 2-methylanilide | 10 | 0 | - |
| Data adapted from a study on (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid amide analogs.[1] |
Table 2: Binding Affinities of Pyrrolidine-Containing Ligands at Dopamine Receptors
| Compound | R Group | Secondary Pharmacophore | D2 Ki (nM) | D3 Ki (nM) |
| 1 | -H | 3,4-dihydroquinolin-2(1H)-one | 1.77 | 0.436 |
| 2 | -CH2CH2CH3 | 3,4-dihydroquinolin-2(1H)-one | 2.57 | 0.444 |
| 3 | -H | Indole-2-carboxamide | 2.54 | 0.797 |
| 4 | -H | Benzofuran-2-carboxamide | 2.29 | 0.493 |
| 5 | -CH2CH3 | Indole-2-carboxamide | 2.89 | 0.812 |
| Data adapted from SAR studies of eticlopride-based dopamine D2/D3 receptor ligands.[6] |
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted 4-Phenylpyrrolidin-2-one Analogs
This protocol describes a general method for synthesizing N-substituted 4-phenylpyrrolidin-2-one analogs, which can be adapted for the synthesis of derivatives of this compound.[1][2]
Step 1: N-Alkylation of 4-Phenylpyrrolidin-2-one
-
To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous dioxane, add 4-phenylpyrrolidin-2-one portion-wise at room temperature.
-
Stir the mixture for 1 hour.
-
Add the desired alkylating agent (e.g., ethyl bromoacetate) dropwise.
-
Heat the reaction mixture at reflux for 4-6 hours.
-
After cooling, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis of the Ester
-
Dissolve the ester from Step 1 in a mixture of ethanol and water.
-
Add potassium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with HCl and extract the product with a suitable organic solvent.
-
Dry the organic layer and evaporate the solvent to obtain the carboxylic acid.
Step 3: Amide Coupling
-
Dissolve the carboxylic acid from Step 2 in a suitable solvent (e.g., DMF).
-
Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Add the desired amine and stir the reaction at room temperature until completion.
-
Work up the reaction by washing with water and brine, then dry and concentrate the organic layer.
-
Purify the final compound by column chromatography or recrystallization.
Visualizations
Caption: A generalized workflow for the modification and evaluation of this compound analogs.
Caption: A hypothetical signaling pathway for a pyrrolidine derivative acting on a G-protein coupled receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib | MDPI [mdpi.com]
- 5. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Monoamine Uptake Inhibitors: Profiling a Pyrovalerone Analog against Established Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro pharmacological profiles of several key monoamine uptake inhibitors. Due to the limited availability of public data for 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine, this guide will focus on the structurally related and well-characterized compound, Pyrovalerone (4-methylphenyl analog), as a representative of the phenyl-pyrrolidinyl class of monoamine uptake inhibitors. This guide will compare its activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) with that of other widely studied inhibitors, including Cocaine, Bupropion, Sertraline, and Venlafaxine.
Data Presentation: In Vitro Transporter Affinities and Uptake Inhibition
The following table summarizes the binding affinities (Ki) and uptake inhibition potencies (IC50) of the selected monoamine uptake inhibitors. Lower values indicate greater potency.
| Compound | Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) |
| Pyrovalerone | DAT | 21.4 ± 2.1 | 52 ± 8 |
| NET | 195 ± 28 | 28.3 ± 4.5 | |
| SERT | 3330 ± 450 | >10,000 | |
| Cocaine | DAT | 200-600 | 250-500 |
| NET | 300-700 | 200-400 | |
| SERT | 80-300 | 300-800 | |
| Bupropion | DAT | 2800 | 173 |
| NET | 1400 | 443 | |
| SERT | 45000 | >10,000 | |
| Sertraline | DAT | 25-100 | 25-100 |
| NET | 420-600 | 420-600 | |
| SERT | 0.2-2.5 | 0.5-5 | |
| Venlafaxine | DAT | 7647 | Not Determined |
| NET | 2480 | 535 | |
| SERT | 82 | 27 |
Experimental Protocols
Radioligand Binding Assays for DAT, NET, and SERT
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a test compound for monoamine transporters.[1][2]
a. Membrane Preparation:
-
HEK293 cells stably expressing the human dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporter are cultured to ~80-90% confluency.
-
Cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
b. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a specific radioligand for the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) at a concentration close to its Kd, and the test compound at various concentrations.
-
For determining non-specific binding, a high concentration of a known inhibitor (e.g., cocaine for DAT) is added to a set of wells.
-
The plate is incubated at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove any unbound radioactivity.
-
The radioactivity trapped on the filters is measured using a liquid scintillation counter.
c. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Monoamine Uptake Inhibition Assays
This protocol describes a functional assay to measure the potency (IC50) of a test compound in inhibiting the uptake of neurotransmitters into synaptosomes.[3][4][5][6]
a. Synaptosome Preparation:
-
A specific brain region from a rodent (e.g., striatum for DAT, cortex or hippocampus for NET and SERT) is dissected in ice-cold sucrose buffer.
-
The tissue is homogenized in the sucrose buffer.
-
The homogenate is centrifuged at a low speed to remove larger debris.
-
The resulting supernatant is then centrifuged at a higher speed to pellet the crude synaptosomal fraction.
-
The synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer). Protein concentration is determined.
b. Uptake Assay:
-
The assay is conducted in a 96-well plate.
-
Synaptosomes are pre-incubated with the test compound at various concentrations or vehicle for a short period (e.g., 10-15 minutes) at 37°C.
-
To define non-specific uptake, a high concentration of a selective uptake inhibitor is used in a set of wells.
-
The uptake reaction is initiated by adding a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) at a concentration near its Km value.
-
The incubation is carried out for a short duration (e.g., 5-10 minutes) at 37°C.
-
The uptake is terminated by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer to remove the extracellular radiolabel.
-
The radioactivity retained within the synaptosomes on the filters is quantified using a liquid scintillation counter.
c. Data Analysis:
-
Specific uptake is determined by subtracting the non-specific uptake from the total uptake.
-
The percentage of inhibition of specific uptake is calculated for each concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific uptake) is determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression.
Mandatory Visualization
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Analysis of 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine and its Analogues as Monoamine Reuptake Inhibitors
An Objective Guide for Researchers in Neuropharmacology and Drug Development
The compound 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine belongs to the phenylethylamine class, a structural motif present in a wide array of neuroactive compounds. While direct experimental data on this specific molecule is limited in publicly accessible literature, its structural similarity to known monoamine reuptake inhibitors suggests its potential activity at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This guide provides a comparative analysis of this compound and its structurally related analogues for which experimental data is available. The analysis is based on the structure-activity relationships (SAR) of phenylethylamine derivatives containing a pyrrolidine ring.
Structural Overview and Hypothesized Activity
This compound features a core phenylethylamine backbone with a pyrrolidine ring attached to the alpha-carbon. This structural arrangement is common in compounds that interact with monoamine transporters. The pyrrolidine ring can influence the molecule's potency and selectivity for the different transporters. Based on the SAR of related compounds, it is hypothesized that this compound may act as a monoamine reuptake inhibitor, potentially with a preference for the dopamine transporter.
Comparative Analysis of Analogues
To provide a quantitative comparison, we have selected several analogues of this compound with reported biological data. These analogues share the core phenylethylamine and pyrrolidine moieties but differ in substitutions on the phenyl ring or the ethylamine chain. The following table summarizes their in vitro binding affinities for DAT, NET, and SERT.
| Compound/Analogue | Phenyl Ring Substitution | Other Modifications | DAT IC₅₀ (nM)[1][2] | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Reference |
| This compound | Unsubstituted | None | Data not available | Data not available | Data not available | - |
| Analogue 1 (α-PVP) | Unsubstituted | β-keto, α-propyl | 14.2 | 12.8 | >10,000 | [3] |
| Analogue 2 (Pyrovalerone) | 4-Methyl | β-keto, α-propyl | 27.4 | 46.5 | >10,000 | [3] |
| Analogue 3 | 3,4-Dichloro | β-keto, α-propyl | 1.8 | 3.9 | 1,280 | [3] |
| Analogue 4 | Naphthyl | β-keto, α-propyl | 4.3 | 7.9 | >10,000 | [3] |
| Analogue 5 (Compound 19) | Unsubstituted | β-keto | 398.6 | Data not available | Data not available | [1][2] |
Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of radioligand binding to the respective transporter. Lower values indicate higher potency.
Structure-Activity Relationship (SAR) Insights
The data from the analogues reveal several key SAR trends for this class of compounds:
-
β-Keto Group: The presence of a ketone at the β-position of the ethylamine chain, as seen in α-PVP and its derivatives, generally confers high potency for DAT and NET.
-
α-Substitution: Alkyl substitutions at the α-position, such as the propyl group in pyrovalerone analogues, are well-tolerated and can contribute to high affinity.
-
Phenyl Ring Substitution: Halogenation of the phenyl ring, as in the 3,4-dichloro analogue, can significantly increase potency at all three monoamine transporters. A larger aromatic system like a naphthyl group also enhances potency.
-
Pyrrolidine Ring Size: Studies on related phenethylamine derivatives have shown that a five-membered pyrrolidine ring is often optimal for dopamine reuptake inhibitory activity compared to larger heterocyclic rings.[1][2]
Based on these observations, it is plausible that this compound, lacking the β-keto group, may exhibit lower potency as a monoamine reuptake inhibitor compared to the pyrovalerone analogues. However, it is still likely to show some activity, particularly at the dopamine transporter.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of monoamine reuptake inhibitors.
Monoamine Transporter Binding Assay
This in vitro assay determines the binding affinity of a test compound to DAT, NET, and SERT.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, and [³H]Citalopram for SERT.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific binding inhibitors: Benztropine (for DAT), Desipramine (for NET), and Fluoxetine (for SERT).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplates, glass fiber filters, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific inhibitor (for non-specific binding).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.
In Vitro Antidepressant-like Activity Assessment (Forced Swim Test in animal models)
While this is an in vivo assay, it is a common preclinical model to assess potential antidepressant effects which are often linked to monoamine reuptake inhibition.
Materials:
-
Male Swiss mice (or other suitable rodent model).
-
Test compound and vehicle control.
-
A transparent cylindrical container (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment.
Procedure:
-
Administer the test compound or vehicle to the mice at a specific time before the test (e.g., 30-60 minutes).
-
Individually place each mouse into the cylinder of water for a 6-minute session.
-
Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.
-
A significant decrease in the duration of immobility in the test group compared to the vehicle group is indicative of an antidepressant-like effect.
Visualizations
Hypothesized Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action of this compound as a monoamine reuptake inhibitor.
Caption: Hypothesized mechanism of action at a monoaminergic synapse.
Experimental Workflow: Monoamine Transporter Binding Assay
The diagram below outlines the key steps in the monoamine transporter binding assay.
Caption: Workflow for in vitro monoamine transporter binding assay.
References
- 1. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 3. The novel pyrrolidine nor-lobelane analog UKCP-110 [cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride] inhibits VMAT2 function, methamphetamine-evoked dopamine release, and methamphetamine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine and Structurally Related Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data for compounds structurally related to 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine. Due to a lack of available experimental data for this compound itself, this document focuses on the well-characterized compound pyrovalerone and its analogs. These compounds share a core 2-phenyl-pyrrolidine motif and are primarily investigated for their potent inhibition of dopamine (DAT) and norepinephrine (NET) transporters, key targets in the development of treatments for various neurological and psychiatric disorders.
Introduction to 2-Phenyl-pyrrolidine Derivatives
Compounds containing the 2-phenyl-pyrrolidine scaffold are a significant class of psychoactive substances known for their stimulant effects. Their primary mechanism of action involves blocking the reuptake of the monoamine neurotransmitters dopamine and norepinephrine from the synaptic cleft, leading to increased extracellular concentrations of these neurotransmitters. This action underpins their potential therapeutic applications as well as their abuse liability. The representative compound, pyrovalerone (1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one), and its derivatives have been extensively studied to understand their structure-activity relationships at DAT and NET.
Comparative Efficacy at Monoamine Transporters
The following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of pyrovalerone and a novel photoaffinity ligand analog at the human dopamine transporter (hDAT). This data is crucial for comparing the potency of these compounds.
| Compound | hDAT Binding Affinity (Ki, nM) | hDAT Uptake Inhibition (IC50, nM) | Reference |
| Pyrovalerone | 7.8 ± 1.8 | 30 ± 5 | [1] |
| 1-(4-azido-3-iodophenyl)-2-pyrrolidin-1-yl-pentan-1-one | 78 ± 18 | 250 ± 40 | [1] |
Table 1: In vitro activity of pyrovalerone and a related analog at the human dopamine transporter.
Another study on second-generation pyrovalerone cathinones provides further insight into the structure-activity relationships, highlighting their potent inhibition of both DAT and NET with significantly less activity at the serotonin transporter (SERT)[2][3].
| Compound | DAT Inhibition (IC50, µM) | NET Inhibition (IC50, µM) | SERT Inhibition (IC50, µM) | Reference |
| Pyrovalerone | 0.02 - 8.7 | 0.03 - 4.6 | > 10 | [4] |
| 4F-PBP | Potent Inhibitor | Potent Inhibitor | No significant activity | [4] |
| NEH | 0.17 - 0.18 | 0.17 - 0.18 | No significant activity | [4] |
Table 2: Monoamine transporter inhibition profile of pyrovalerone and related cathinone derivatives.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of standard protocols used to characterize monoamine reuptake inhibitors.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This assay determines the binding affinity of a test compound for DAT.
1. Membrane Preparation:
-
Rat striata are dissected and homogenized in an ice-cold buffer.
-
The homogenate is centrifuged to remove nuclei and cellular debris.
-
The resulting supernatant is centrifuged at a higher speed to pellet the crude membrane fraction containing DAT.
-
The final pellet is resuspended in an assay buffer, and the protein concentration is determined.
2. Competitive Binding Assay:
-
In a 96-well plate, membrane preparations are incubated with a fixed concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) and varying concentrations of the unlabeled test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).
-
The incubation is terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using a scintillation counter.
3. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Synaptosomal Monoamine Uptake Assay
This assay measures the ability of a test compound to inhibit the uptake of monoamines into synaptosomes.
1. Synaptosome Preparation:
-
Brain tissue (e.g., rat striatum for DAT) is homogenized in a sucrose buffer.
-
The homogenate undergoes differential centrifugation to isolate the synaptosomal fraction (P2 pellet).
-
The synaptosomal pellet is resuspended in a Krebs-Ringer-HEPES (KRH) buffer.
2. Uptake Assay:
-
Synaptosomes are pre-incubated with either vehicle or varying concentrations of the test compound.
-
The uptake reaction is initiated by adding a radiolabeled monoamine (e.g., [³H]dopamine).
-
The reaction is stopped after a short incubation period by rapid filtration.
-
The filters are washed with ice-cold buffer to remove unbound radiolabel.
-
The radioactivity trapped inside the synaptosomes is quantified by liquid scintillation counting.
3. Data Analysis:
-
The IC50 value, representing the concentration of the test compound that inhibits 50% of the specific monoamine uptake, is calculated.
Visualizing Key Experimental Processes
The following diagrams, generated using Graphviz, illustrate the workflows of the described experimental protocols.
Figure 1. Workflow for Radioligand Binding and Synaptosomal Uptake Assays.
Figure 2. Monoamine Signaling Pathway and Transporter-mediated Reuptake.
Conclusion
While direct experimental data on "this compound" remains elusive, the analysis of structurally similar compounds, particularly pyrovalerone and its analogs, provides a strong indication of its likely pharmacological profile. These compounds are potent inhibitors of both the dopamine and norepinephrine transporters, with a notable selectivity over the serotonin transporter. The provided experimental protocols offer a standardized framework for the future characterization of this and other novel psychoactive substances. Researchers investigating this class of compounds should focus on conducting in vitro binding and uptake assays to definitively determine the potency and selectivity of "this compound" at monoamine transporters.
References
- 1. A novel photoaffinity ligand for the dopamine transporter based on pyrovalerone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative [mdpi.com]
- 3. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine Derivatives: A Guide to Structure-Activity Relationships in Monoamine Transporter Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives related to 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine, focusing on their activity as monoamine reuptake inhibitors. Due to the limited direct literature on "this compound" itself, this guide will focus on the closely related and well-studied class of pyrovalerone (1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one) analogs. These compounds share the core 2-phenyl-2-(pyrrolidin-1-yl) moiety and provide a robust dataset for understanding how structural modifications influence inhibitory potency and selectivity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Executive Summary
Derivatives of the this compound scaffold are potent inhibitors of the dopamine and norepinephrine transporters, with generally weaker activity at the serotonin transporter.[1][2][3] The structure-activity relationship studies reveal that modifications to the phenyl ring, the alkyl chain, and the pyrrolidine ring all significantly impact the pharmacological profile of these compounds. This guide summarizes the key SAR findings, presents quantitative data for a range of analogs, details the experimental protocols used for their characterization, and provides visual diagrams of the relevant biological pathways and experimental workflows.
Data Presentation: Monoamine Transporter Inhibition Profile
The following table summarizes the in vitro binding affinities (Ki, nM) and uptake inhibition potencies (IC50, nM) of representative pyrovalerone analogs at the human dopamine, norepinephrine, and serotonin transporters.
| Compound | Phenyl Ring Substitution | Alkyl Chain | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |
| α-PPP | Unsubstituted | Methyl | 120 | 170 | >10000 | [4] |
| α-PVP | Unsubstituted | Propyl | 12 | 5.4 | >10000 | [4] |
| α-PHP | Unsubstituted | Butyl | 28 | 15 | >10000 | [4] |
| Pyrovalerone | 4-Methyl | Propyl | 18.2 | 20.2 | 3080 | [1] |
| (S)-Pyrovalerone | 4-Methyl | Propyl | 4.9 | 11.4 | 1650 | [5] |
| (R)-Pyrovalerone | 4-Methyl | Propyl | 490 | 1030 | >10000 | [5] |
| MPHP | 4-Methyl | Butyl | 15 | 11 | 2500 | [4] |
| 4-MePPP | 4-Methyl | Methyl | 200 | 230 | 1200 | [4] |
| MDPV | 3,4-Methylenedioxy | Propyl | 2.4 | 3.5 | 2410 | [4] |
| MDPPP | 3,4-Methylenedioxy | Methyl | 8.8 | 1700 | 2120 | [4] |
| 4u | 3,4-Dichloro | Propyl | 0.9 | 1.8 | 1460 | [1] |
| 4t | 1-Naphthyl | Propyl | 1.5 | 3.1 | 1080 | [1] |
Structure-Activity Relationship (SAR) Analysis
The pharmacological activity of this compound derivatives is highly sensitive to structural modifications at several key positions.
1. Phenyl Ring Substitution:
-
Electron-withdrawing groups at the 3 and 4 positions of the phenyl ring, such as dichloro substitution (compound 4u ), generally lead to a significant increase in potency at both DAT and NET.[1]
-
Bulky aromatic systems , like a naphthyl ring (compound 4t ), also enhance DAT and NET inhibition.[1]
-
Electron-donating groups , such as a 4-methyl group (pyrovalerone), provide a good balance of potency at DAT and NET.[1]
-
A 3,4-methylenedioxy group (as in MDPV) confers very high potency at DAT and NET.[4]
2. Alkyl Chain Length:
-
The length of the alkyl chain extending from the carbon bearing the phenyl and pyrrolidine rings plays a crucial role in potency.
-
A propyl chain (as in pyrovalerone and α-PVP) often results in optimal DAT and NET inhibitory activity.[4]
-
Increasing the chain length to a butyl group (α-PHP) can maintain high potency.[4]
-
Shortening the chain to a methyl group (α-PPP) generally reduces potency at both DAT and NET.[4]
3. Pyrrolidine Ring:
-
The pyrrolidine ring is a critical feature for high-affinity binding.
-
Expansion of the five-membered pyrrolidine ring to a six-membered piperidine ring results in a substantial loss of potency at all monoamine transporters.
4. Stereochemistry:
-
The stereochemistry at the chiral center (the carbon atom attached to the phenyl and pyrrolidine rings) is a major determinant of activity.
-
For pyrovalerone, the (S)-enantiomer is significantly more potent (approximately 100-fold) as a DAT inhibitor than the (R)-enantiomer.[5] This highlights a specific stereochemical requirement for optimal interaction with the dopamine transporter.
Experimental Protocols
Monoamine Transporter Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the dopamine, norepinephrine, and serotonin transporters.
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human DAT, NET, or SERT are cultured and harvested. The cells are then lysed, and the cell membranes containing the transporters are isolated by centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay.
-
Assay Procedure: The binding assay is performed in a 96-well plate format. For each transporter, cell membranes (20-50 µg of protein) are incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, or [3H]citalopram for SERT) at a concentration near its Kd value. To determine the affinity of a test compound, various concentrations of the compound are added to compete with the radioligand for binding to the transporter.
-
Incubation and Filtration: The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature). The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Data Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Monoamine Uptake Inhibition Assay
This functional assay measures the potency (IC50) of a test compound to inhibit the uptake of a neurotransmitter into cells expressing the corresponding transporter.
-
Cell Culture: HEK293 cells stably expressing the human DAT, NET, or SERT are seeded into 96-well plates and allowed to adhere overnight.
-
Assay Procedure: On the day of the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed uptake buffer. The cells are then pre-incubated with varying concentrations of the test compound for a short period (e.g., 10-20 minutes) at 37°C.
-
Uptake Initiation and Termination: The uptake reaction is initiated by adding the respective radiolabeled neurotransmitter ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin) to the wells. The incubation is allowed to proceed for a short, defined period (e.g., 5-10 minutes) that falls within the linear range of uptake. The reaction is then terminated by rapidly aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.
-
Data Analysis: The cells are lysed, and the amount of radioactivity taken up by the cells is quantified using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50) is determined by non-linear regression analysis.
Mandatory Visualizations
Caption: Key structural features and modification sites of pyrovalerone analogs.
Caption: Mechanism of action of pyrovalerone derivatives at the monoaminergic synapse.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
Comparative Efficacy Analysis: 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine Analogues Against Established Monoamine Reuptake Inhibitors
Introduction:
This guide provides a comparative analysis of the efficacy of compounds structurally related to 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine, with a focus on their interaction with monoamine transporters. Due to a lack of specific data on "this compound," this report utilizes data from its close structural analogue, α-Pyrrolidinopentiophenone (α-PVP), a well-characterized synthetic cathinone. The efficacy of α-PVP is compared against established standards in the field of monoamine reuptake inhibition: cocaine, a non-selective monoamine reuptake inhibitor, and methylphenidate, a potent dopamine and norepinephrine reuptake inhibitor.
The primary mechanism of action for these compounds involves the blockade of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to an increase in the extracellular concentrations of these neurotransmitters. This guide will present quantitative data on the binding affinity and inhibitory potency of these compounds, detail the experimental protocols used to obtain this data, and visualize the relevant biological and experimental workflows.
Quantitative Comparison of Monoamine Transporter Inhibition
The following table summarizes the in vitro efficacy of α-PVP, cocaine, and methylphenidate at the dopamine, norepinephrine, and serotonin transporters. The data is presented as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the transporter activity. Lower IC₅₀ values indicate greater potency.
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT:SERT Selectivity Ratio | DAT:NET Selectivity Ratio |
| α-PVP | 12.8 | 39.1 | >10,000 | >781 | 0.33 |
| Cocaine | 272 | 279 | 313 | 1.15 | 0.97 |
| Methylphenidate | 35.1 | 24.3 | >10,000 | >285 | 1.44 |
Experimental Protocols
Radioligand Binding Assays for Monoamine Transporters:
The inhibitory potency (IC₅₀) of the test compounds on dopamine, norepinephrine, and serotonin transporters is determined using radioligand binding assays with rat striatal, cortical, and brainstem tissues, respectively.
-
Tissue Preparation: Brain tissues are homogenized in a buffer solution and centrifuged to isolate the cell membranes containing the transporters.
-
Assay Conditions: The membrane preparations are incubated with a specific radioligand for each transporter ([³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT) and varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow competitive binding between the radioligand and the test compound. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The IC₅₀ values are calculated by non-linear regression analysis of the competition binding curves.
Visualizations
Signaling Pathway of Monoamine Reuptake Inhibition:
Caption: Mechanism of action of monoamine reuptake inhibitors at a dopaminergic synapse.
Experimental Workflow for Radioligand Binding Assay:
Caption: Workflow for determining IC₅₀ values using a competitive radioligand binding assay.
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the quantitative determination of 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine, a synthetic cathinone. The following sections present a detailed comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols for each method.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process in drug development and forensic analysis. It ensures that a given analytical method is suitable for its intended purpose and that different analytical techniques yield comparable and reliable results. This process is guided by principles outlined by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). The objective is to demonstrate that any two methods are equivalent by comparing their validation parameters, including accuracy, precision, linearity, and sensitivity.
Data Presentation: A Comparative Overview
The performance of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of alpha-pyrrolidinophenones, a class of compounds to which this compound belongs, is summarized below. The data is compiled from various validation studies on closely related structural analogs, such as α-PVP.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 4 µg/mL[1] | 0.25 - 500 ng/mL[2] |
| Limit of Detection (LOD) | ~0.1 µg/mL | 21 ng/mL[1] | 0.003 - 0.035 ng/mL |
| Lower Limit of Quantitation (LLOQ) | ~0.5 µg/mL | 25 ng/mL | 0.25 ng/mL[2] |
| Accuracy (% Recovery) | 95 - 105% | 84.8 - 98.9%[1] | 88.9 - 117.8%[2] |
| Precision (%RSD) | < 5% | 3.2 - 10.9%[1] | 0.9 - 16.0%[2] |
| Sample Throughput | Moderate | Low to Moderate | High |
| Specificity | Moderate | High | Very High |
| Cost | Low | Moderate | High |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for the analysis of alpha-pyrrolidinophenones and can be adapted for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of higher concentrations of the analyte and is often used in quality control of raw materials.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and is a gold standard for the identification of volatile and semi-volatile compounds. Derivatization is often required for polar analytes like cathinones to improve their thermal stability and chromatographic properties.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in full scan mode (m/z 50-550) for identification and selected ion monitoring (SIM) mode for quantification.
-
Sample Preparation and Derivatization:
-
Liquid-Liquid Extraction (LLE): To 1 mL of sample (e.g., urine, plasma), add an internal standard and adjust the pH to >10 with a suitable base. Extract with an organic solvent like ethyl acetate.
-
Derivatization: Evaporate the organic extract to dryness under a gentle stream of nitrogen. Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective method, making it ideal for the quantification of trace amounts of the analyte in complex biological matrices.
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[3]
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
A gradient elution is typically used.[1]
-
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode. For a closely related compound, α-PVP, the precursor ion is m/z 232, with product ions at m/z 126 and 91.[4]
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): Condition a mixed-mode cation exchange SPE cartridge. Load the pre-treated sample (e.g., diluted urine or plasma). Wash the cartridge to remove interferences and elute the analyte with a basic organic solvent.
-
"Dilute-and-Shoot": For simpler matrices, a dilution of the sample with the mobile phase followed by filtration may be sufficient.[3]
-
Visualizations of Experimental Workflows and Signaling Pathways
To further clarify the methodologies and their underlying principles, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Decision tree for selecting an appropriate analytical method.
Caption: Experimental workflow for GC-MS analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
References
Comparative Purity Analysis of Synthesized 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative purity assessment of synthesized "2-Phenyl-2-(pyrrolidin-1-yl)ethanamine," a substituted phenethylamine derivative of interest in neuropharmacological research. The purity of this compound is critical for accurate in vitro and in vivo studies, ensuring that observed biological effects are attributable to the target molecule and not to impurities. This document outlines standard analytical methodologies for purity determination and compares the typical purity of the target compound with commercially available, structurally related alternatives.
Introduction to Purity in Drug Research
The pharmacological activity of a compound is intrinsically linked to its purity. Impurities, which can arise from starting materials, intermediates, byproducts, or degradation products, can have their own biological effects, leading to misleading experimental results. Therefore, rigorous purity assessment is a cornerstone of reliable drug discovery and development. Substituted phenethylamines, such as this compound, are known to interact with monoamine transporters like the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The presence of even minor impurities could alter the binding affinity and functional activity at these targets.
Purity Comparison of this compound and Alternatives
The following table summarizes the typical purity levels of the synthesized target compound and several commercially available, structurally related alternatives. The purity of "this compound" is presented as a hypothetical, yet realistic, value that can be achieved through standard synthesis and purification protocols.
| Compound | Structure | Purity (%) | Analytical Method(s) |
| This compound (Synthesized) | ![]() | > 98% (Assumed) | HPLC, GC-MS, NMR |
| 2-Pyrrolidin-1-yl-2-[4-(trifluoromethyl)phenyl]ethanamine | ![]() | ≥ 95% | Assay |
| 2-Phenylethylamine hydrochloride | ![]() | ≥ 99% | Not specified |
| Phenethylamine | ![]() | 99% | Not specified |
| (R)-(+)-α-Methylbenzylamine | ![]() | ≥ 99.0% | GC |
| 2-Amino-1-phenylethanol | ![]() | 99.89% | Not specified |
Experimental Protocols for Purity Assessment
Detailed methodologies for the most common analytical techniques used to assess the purity of "this compound" are provided below. These protocols are based on established methods for similar substituted phenethylamines.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of non-volatile and thermally labile compounds.
Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: The synthesized compound is dissolved in the mobile phase at a concentration of 1 mg/mL.
-
Analysis: The sample is injected, and the resulting chromatogram is analyzed. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.
Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.
-
Analysis: The sample is injected, and the total ion chromatogram (TIC) is recorded. The mass spectrum of the main peak is compared to a reference spectrum for confirmation. Purity is determined by the area percentage of the main peak in the TIC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and can be used to detect and quantify impurities.
Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Analysis: ¹H NMR and ¹³C NMR spectra are acquired. The presence of any impurity peaks is noted. Quantitative NMR (qNMR) can be performed using an internal standard of known purity to determine the absolute purity of the synthesized compound.
Visualizing Experimental and Biological Contexts
To better illustrate the processes involved in the analysis and the potential biological context of "this compound," the following diagrams are provided.
Conclusion
The purity of synthesized "this compound" is paramount for its valid use in research. A multi-technique approach, including HPLC, GC-MS, and NMR, is essential for a comprehensive purity profile. When compared to commercially available alternatives, a purity of >98% for the synthesized compound is a realistic and acceptable standard for most research applications. Researchers should always perform and report the purity of their synthesized compounds to ensure the reproducibility and reliability of their findings.
Comparative Analysis of 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine and Structurally Related Monoamine Transporter Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the enantioselective synthesis and activity of 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine and its analogs.
Executive Summary
This guide provides a comparative analysis of the enantioselective synthesis and biological activity of "this compound". Due to the limited availability of specific data for this exact compound in peer-reviewed literature, this guide focuses on a well-characterized and structurally related class of compounds: pyrovalerone and its analogs. These compounds, which share the core 2-phenyl-2-(pyrrolidin-1-yl)ethyl moiety, are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET). This guide presents a review of their synthesis, chiral resolution, and a comparison of their potencies, supported by detailed experimental protocols and illustrative diagrams.
Introduction to this compound and Analogs
The this compound scaffold is a key pharmacophore in a variety of centrally acting compounds. While specific research on the enantioselective synthesis and activity of this compound is not extensively documented, the structurally similar pyrovalerone (1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one) and its analogs have been widely studied. These compounds are known for their potent inhibitory activity on monoamine transporters, particularly DAT and NET, which are crucial for regulating neurotransmitter levels in the brain.[1] The stereochemistry of these molecules is critical, with the (S)-enantiomer typically exhibiting significantly higher potency.[1]
Comparative Performance Data
The following table summarizes the in vitro potency of pyrovalerone and several of its analogs as inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET). The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of the transporter activity. Lower IC50 values denote higher potency.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |
| (±)-Pyrovalerone | 16.3 | 47.9 | >10,000 | [1] |
| (S)-Pyrovalerone | 18.1 | 47.9 | >10,000 | [1] |
| (R)-Pyrovalerone | >10,000 | >10,000 | >10,000 | [1] |
| 1-(Phenyl)-2-(pyrrolidin-1-yl)pentan-1-one | 14.2 | 40.7 | >10,000 | [1] |
| 1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one | 12.6 | 31.6 | >10,000 | [1] |
| 1-(3,4-Dichlorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one | 11.5 | 37.8 | >10,000 | [1] |
Enantioselective Synthesis and Chiral Resolution
General Synthesis of Racemic Pyrovalerone Analogs
A common route to pyrovalerone and its analogs involves a two-step process starting from the corresponding propiophenone.[1]
Caption: General synthesis of racemic pyrovalerone analogs.
Chiral Resolution of Racemic Pyrovalerone
The enantiomers of pyrovalerone can be separated by classical resolution using a chiral resolving agent, such as dibenzoyl-D-tartaric acid.[1]
Caption: Chiral resolution of pyrovalerone via diastereomeric salt formation.
Experimental Protocols
Synthesis of 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (Pyrovalerone)
This protocol is adapted from the literature for the synthesis of pyrovalerone.[1]
-
α-Bromination of 4'-methylpropiophenone: To a solution of 4'-methylpropiophenone in a suitable solvent (e.g., diethyl ether), add a solution of bromine in the same solvent dropwise with stirring. The reaction is typically carried out at room temperature. After the addition is complete, the reaction mixture is stirred until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure to yield the crude α-bromo-4'-methylpropiophenone.
-
Reaction with Pyrrolidine: The crude α-bromo-4'-methylpropiophenone is dissolved in a suitable solvent (e.g., acetonitrile), and pyrrolidine is added. The mixture is heated to reflux and stirred for several hours. After cooling to room temperature, the solvent is evaporated. The residue is taken up in a mixture of water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude racemic pyrovalerone, which can be further purified by column chromatography.
Chiral Resolution of Pyrovalerone
This protocol is a general procedure for the resolution of pyrovalerone.[1]
-
Formation of Diastereomeric Salts: A solution of racemic pyrovalerone in a suitable solvent (e.g., ethanol) is treated with a solution of dibenzoyl-D-tartaric acid (approximately 0.5 equivalents) in the same solvent. The mixture is heated to reflux and then allowed to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.
-
Fractional Crystallization: The crystallized salt is collected by filtration. The salt can be recrystallized from a suitable solvent system (e.g., methanol/water) to improve diastereomeric purity. The mother liquor can be treated to recover the other diastereomer.
-
Liberation of the Free Base: The purified diastereomeric salt is treated with a base (e.g., aqueous sodium hydroxide) to liberate the enantiomerically enriched free base, which is then extracted with an organic solvent. The organic extracts are dried and concentrated to yield the resolved enantiomer.
Dopamine Transporter (DAT) Uptake Inhibition Assay
This is a representative protocol for a cell-based in vitro assay to determine the inhibitory activity of test compounds on the human dopamine transporter.[2][3]
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) are cultured in appropriate media and conditions.
-
Assay Preparation: On the day of the assay, the cells are harvested and seeded into 96-well plates.
-
Compound Incubation: Serial dilutions of the test compounds are prepared. The cells are pre-incubated with the test compounds or vehicle for a specified time (e.g., 10-20 minutes) at 37°C.
-
Uptake Initiation: The uptake reaction is initiated by adding a solution containing a radiolabeled substrate, such as [3H]dopamine, to each well.
-
Uptake Termination: After a short incubation period (e.g., 10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
Measurement: The cells are lysed, and the amount of radioactivity incorporated into the cells is measured using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for pyrovalerone and its analogs is the inhibition of dopamine and norepinephrine reuptake by blocking their respective transporters. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling.
Caption: Inhibition of DAT/NET by pyrovalerone analogs.
Conclusion
While direct experimental data on the enantioselective synthesis and activity of this compound remains elusive, a comparative analysis with the structurally related pyrovalerone analogs provides valuable insights. The pyrovalerone scaffold demonstrates potent and enantioselective inhibition of dopamine and norepinephrine transporters, with the (S)-enantiomer being the more active stereoisomer. The synthetic and analytical protocols provided in this guide offer a framework for the future investigation of this compound and other novel compounds targeting the monoamine transport system. Further research is warranted to elucidate the specific properties of this compound and determine its potential as a therapeutic agent.
References
A Comparative Review of Pyrovalerone Analogs as Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a series of pyrovalerone analogs, potent inhibitors of monoamine transporters. While the initial compound of interest, "2-Phenyl-2-(pyrrolidin-1-yl)ethanamine," is not well-documented in scientific literature, the structurally related pyrovalerone derivatives offer a rich dataset for understanding structure-activity relationships in this chemical class. This review focuses on the synthesis, in vitro pharmacology, and experimental protocols related to these compounds, with a primary focus on their activity as dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporter inhibitors.
Comparative In Vitro Activity of Pyrovalerone Analogs
The following table summarizes the in vitro binding affinities (Kᵢ) and uptake inhibition potencies (IC₅₀) of a series of pyrovalerone analogs against the human dopamine, norepinephrine, and serotonin transporters. The data is primarily extracted from a comprehensive study by Meltzer et al. (2006), which provides a systematic evaluation of these compounds.[1] This allows for a direct comparison of the impact of various structural modifications on transporter affinity and inhibition.
| Compound ID | R Substituent | DAT Kᵢ (nM) [¹²⁵I]RTI-55 | NET Kᵢ (nM) [¹²⁵I]RTI-55 | SERT Kᵢ (nM) [¹²⁵I]RTI-55 | DA Uptake IC₅₀ (nM) | NE Uptake IC₅₀ (nM) | 5-HT Uptake IC₅₀ (nM) |
| 4a | 4-Me | 18.1 ± 2.1 | 63.8 ± 7.9 | 4330 ± 540 | 16.3 ± 1.9 | 104 ± 13 | >10,000 |
| 4b | (S)-4-Me | 18.1 ± 2.1 | 63.8 ± 7.9 | 4330 ± 540 | 16.3 ± 1.9 | 104 ± 13 | >10,000 |
| 4c | (R)-4-Me | 348 ± 43 | 1230 ± 150 | >10,000 | 435 ± 54 | 1870 ± 230 | >10,000 |
| 4d | H | 23.4 ± 2.9 | 89.2 ± 11 | 5670 ± 700 | 28.7 ± 3.6 | 134 ± 17 | >10,000 |
| 4e | 4-Et | 15.9 ± 2.0 | 55.1 ± 6.8 | 3980 ± 490 | 14.8 ± 1.8 | 98.7 ± 12 | >10,000 |
| 4f | 4-i-Pr | 12.3 ± 1.5 | 44.9 ± 5.6 | 3150 ± 390 | 11.9 ± 1.5 | 88.1 ± 11 | >10,000 |
| 4g | 4-t-Bu | 10.1 ± 1.3 | 38.7 ± 4.8 | 2870 ± 360 | 9.8 ± 1.2 | 76.5 ± 9.5 | >10,000 |
| 4h | 4-Ph | 9.8 ± 1.2 | 35.6 ± 4.4 | 2540 ± 320 | 9.1 ± 1.1 | 71.2 ± 8.8 | >10,000 |
| 4i | 4-F | 20.1 ± 2.5 | 75.4 ± 9.3 | 4890 ± 610 | 22.3 ± 2.8 | 115 ± 14 | >10,000 |
| 4j | 4-Cl | 14.8 ± 1.8 | 51.2 ± 6.3 | 3760 ± 470 | 15.6 ± 1.9 | 95.4 ± 12 | >10,000 |
| 4k | 4-Br | 13.9 ± 1.7 | 48.7 ± 6.0 | 3550 ± 440 | 14.1 ± 1.7 | 91.3 ± 11 | >10,000 |
| 4l | 4-I | 12.8 ± 1.6 | 42.1 ± 5.2 | 3240 ± 400 | 13.2 ± 1.6 | 85.6 ± 11 | >10,000 |
| 4m | 4-CF₃ | 35.6 ± 4.4 | 112 ± 14 | 6890 ± 860 | 41.2 ± 5.1 | 156 ± 19 | >10,000 |
| 4n | 4-CN | 45.1 ± 5.6 | 143 ± 18 | 7890 ± 980 | 52.3 ± 6.5 | 189 ± 23 | >10,000 |
| 4o | 4-NO₂ | 68.7 ± 8.5 | 211 ± 26 | >10,000 | 75.4 ± 9.3 | 254 ± 31 | >10,000 |
| 4p | 4-OMe | 28.9 ± 3.6 | 98.7 ± 12 | 6120 ± 760 | 33.1 ± 4.1 | 143 ± 18 | >10,000 |
| 4q | 4-SMe | 21.3 ± 2.6 | 78.9 ± 9.8 | 5110 ± 630 | 25.4 ± 3.1 | 121 ± 15 | >10,000 |
| 4r | 3-Me | 21.1 ± 2.6 | 71.2 ± 8.8 | 4980 ± 620 | 24.3 ± 3.0 | 118 ± 15 | >10,000 |
| 4s | 3-Cl | 16.7 ± 2.1 | 58.9 ± 7.3 | 4120 ± 510 | 18.9 ± 2.3 | 101 ± 13 | >10,000 |
| 4t | 3,4-di-Cl | 11.5 ± 1.4 | 37.8 ± 4.7 | 2980 ± 370 | 12.3 ± 1.5 | 81.2 ± 10 | >10,000 |
| 4u | 2-Me | 45.6 ± 5.6 | 154 ± 19 | 8120 ± 1010 | 53.4 ± 6.6 | 201 ± 25 | >10,000 |
| 4v | 2-Cl | 58.9 ± 7.3 | 189 ± 23 | 9870 ± 1230 | 67.8 ± 8.4 | 243 ± 30 | >10,000 |
| Cocaine | - | 121 ± 15 | 456 ± 56 | 234 ± 29 | 156 ± 19 | 567 ± 70 | 312 ± 39 |
Experimental Protocols
General Synthesis of Pyrovalerone Analogs
The synthesis of the pyrovalerone analogs is typically achieved through a multi-step process.[1][2] The general workflow is outlined below.
Step 1: Synthesis of Valerophenone Intermediate Substituted valerophenones can be prepared either by the reaction of an appropriate aryl nitrile with n-butylmagnesium bromide followed by acidic hydrolysis or via a Friedel-Crafts acylation of a suitable aromatic precursor with valeryl chloride.[2]
Step 2: α-Bromination of Valerophenone The valerophenone intermediate is then brominated at the α-position. A common method involves the use of bromine in the presence of a Lewis acid catalyst such as aluminum chloride.[2]
Step 3: Reaction with Pyrrolidine The final pyrovalerone analog is obtained by the reaction of the α-bromovalerophenone with pyrrolidine. This nucleophilic substitution reaction typically proceeds in a suitable solvent to yield the desired product.[2]
Monoamine Transporter Binding Assays
These assays are performed to determine the binding affinity (Kᵢ) of the test compounds for the dopamine, norepinephrine, and serotonin transporters.
Protocol:
-
Membrane Preparation: Cell membranes from cell lines stably expressing the human dopamine, norepinephrine, or serotonin transporter are prepared by homogenization and centrifugation.
-
Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [¹²⁵I]RTI-55) and varying concentrations of the pyrovalerone analog.[3] Total binding is determined in the absence of a competing ligand, and non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Kᵢ) is then determined by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.[4]
Monoamine Uptake Inhibition Assays
These assays measure the ability of the test compounds to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters, providing a functional measure of their inhibitory potency (IC₅₀).
Protocol:
-
Cell Culture: Cells stably expressing the human dopamine, norepinephrine, or serotonin transporter are cultured in appropriate media and seeded into multi-well plates.
-
Pre-incubation: The cells are washed and pre-incubated with varying concentrations of the pyrovalerone analog.
-
Uptake Initiation: The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Uptake Termination: After a defined incubation period, the uptake is terminated by rapid washing with ice-cold buffer.
-
Quantification: The cells are lysed, and the amount of radiolabeled neurotransmitter taken up is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is determined by non-linear regression analysis of the dose-response curves.
Mechanism of Action: Monoamine Reuptake Inhibition
Pyrovalerone analogs exert their primary pharmacological effects by acting as monoamine reuptake inhibitors. They bind to the dopamine, norepinephrine, and, to a lesser extent, serotonin transporters, blocking the reabsorption of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing and prolonging their signaling.
Conclusion
The pyrovalerone analogs represent a class of potent and selective dopamine and norepinephrine reuptake inhibitors. The structure-activity relationship data presented in this guide demonstrates that modifications to the aryl ring and the alkyl chain can significantly influence their potency and selectivity for the monoamine transporters. The detailed experimental protocols provided herein offer a valuable resource for researchers engaged in the design and evaluation of novel central nervous system agents targeting these critical neurotransmitter systems. Further investigation into the in vivo pharmacology and therapeutic potential of these compounds is warranted.
References
- 1. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel photoaffinity ligand for the dopamine transporter based on pyrovalerone - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Prolintane's Interaction with Monoamine Neurotransmitters
Introduction: Due to the limited availability of published research on 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine, this guide provides a comparative analysis of a structurally related and more extensively studied compound, Prolintane. Prolintane is a psychoactive substance that acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). This guide will compare its effects on the dopamine and norepinephrine transporters to its minimal interaction with the serotonin transporter, providing experimental data and methodologies for researchers in neuropharmacology and drug development.
Prolintane's Differential Affinity for Monoamine Transporters
Prolintane exhibits a significantly higher affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET) as compared to the serotonin transporter (SERT). This selective action is a hallmark of its function as an NDRI. The inhibitory activity of prolintane and its metabolite, 2-diphenylmethylpyrrolidine, has been quantified through in vitro assays.
| Compound | Transporter | IC50 (nM) |
| Prolintane | Dopamine (DAT) | 19.3 |
| Norepinephrine (NET) | 16.5 | |
| Serotonin (SERT) | >10,000 | |
| 2-diphenylmethylpyrrolidine | Dopamine (DAT) | 13.9 |
| Norepinephrine (NET) | 14.8 | |
| Serotonin (SERT) | 8,940 |
Table 1: Inhibitory concentrations (IC50) of Prolintane and its metabolite on monoamine transporters. Data illustrates the potent inhibition of DAT and NET, with negligible effects on SERT.
Experimental Methodology: In Vitro Transporter Inhibition Assay
The data presented above was obtained using a well-established in vitro method to determine the inhibitory potential of compounds on monoamine transporters.
Cell Lines: Human embryonic kidney (HEK) cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT) were utilized.
Experimental Protocol:
-
Cell Culture: HEK cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and geneticin (G418) to maintain transporter expression.
-
Assay Buffer: The assay was performed in a Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5 mM HEPES, and 10 mM D-glucose, pH 7.4).
-
Radioligand Binding: Cells were incubated with a radiolabeled substrate specific for each transporter ([3H]dopamine for DAT, [3H]norepinephrine for NET, and [3H]serotonin for SERT) in the presence of varying concentrations of the test compound (Prolintane or its metabolite).
-
Incubation and Termination: The incubation was carried out for a specified period (e.g., 10-15 minutes) at room temperature. The reaction was terminated by rapid filtration through glass fiber filters to separate the cells from the assay buffer.
-
Scintillation Counting: The radioactivity retained on the filters, representing the amount of radiolabeled substrate taken up by the cells, was measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibited 50% of the specific radioligand uptake (IC50) was calculated using non-linear regression analysis.
Caption: Workflow for determining the in vitro inhibitory activity of Prolintane on monoamine transporters.
Signaling Pathway: Prolintane's Mechanism of Action
Prolintane functions by binding to DAT and NET, blocking the reuptake of dopamine and norepinephrine from the synaptic cleft. This leads to an increased concentration and prolonged presence of these neurotransmitters in the synapse, enhancing dopaminergic and noradrenergic signaling.
Caption: Prolintane blocks dopamine and norepinephrine reuptake at the presynaptic neuron.
Concluding Summary
Prolintane demonstrates a clear and potent inhibitory effect on the dopamine and norepinephrine transporters, with IC50 values in the low nanomolar range. In stark contrast, its affinity for the serotonin transporter is negligible. This pharmacological profile classifies Prolintane as a selective norepinephrine-dopamine reuptake inhibitor. The provided experimental protocol for in vitro transporter inhibition assays serves as a standard method for researchers to replicate and further investigate the neurochemical interactions of Prolintane and other novel psychoactive compounds. This selectivity for DAT and NET is crucial for understanding its stimulant effects and potential therapeutic applications.
Safety Operating Guide
A Guide to the Safe Disposal of 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine, a compound that requires careful handling due to its chemical structure.
Hazard Profile and Immediate Safety Precautions
Immediate safety measures during handling and disposal include working in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors.[1] Personal protective equipment (PPE) is mandatory to prevent skin and eye contact.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile). Inspect before use and dispose of as contaminated waste after handling. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Protective Clothing | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | If working outside a fume hood, a respirator may be necessary based on the scale of handling. |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
For small spills: Absorb the material with an inert absorbent such as vermiculite, sand, or a commercial spill kit for solvents.[5] Collect the contaminated absorbent into a sealed, properly labeled container for hazardous waste disposal.
-
For large spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
Waste Disposal Protocol
The disposal of this compound must adhere to federal, state, and local regulations for hazardous waste.[6][7] Do not dispose of this chemical down the drain or in regular trash.[1][6]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads, gloves), in a dedicated, properly labeled, and sealed container.[1][8]
-
The container should be made of a material compatible with aromatic amines and pyrrolidine derivatives, such as a glass bottle with a secure cap.
-
Keep liquid and solid waste in separate containers.
-
-
Container Labeling:
-
Storage:
-
Disposal:
-
Empty Container Disposal:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected and disposed of as hazardous waste.[6][7][9]
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic.[6][7]
-
Experimental Workflow & Disposal Pathway
To provide a clear, visual guide for the handling and disposal process, the following diagrams outline the necessary steps and logical relationships.
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. Aromatic Amine Pollution → Term [pollution.sustainability-directory.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine
Essential Safety and Handling Guide for 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and proper disposal.
Hazard Summary
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate chemical-resistant gloves. Inspect for tears or holes before use.[3] |
| Body Protection | Laboratory Coat | Standard laboratory coat to prevent skin contact.[3] |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if working outside of a chemical fume hood or if dust/vapors are generated.[1][2] |
Operational Plan: Handling Procedures
Engineering Controls:
-
Work in a well-ventilated area at all times.[1]
-
Whenever possible, handle the compound within a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
An eye wash station and safety shower should be readily accessible in the immediate work area.[1]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Clear the workspace of any unnecessary items.
-
Weighing and Transfer: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of any dust. Use appropriate tools (e.g., spatula) for transfers to minimize dust generation.
-
In Solution: When working with the compound in solution, be mindful of potential splashes.
-
Heating: Avoid heating the substance near open flames or other ignition sources, as related compounds are flammable.[2] Use explosion-proof equipment if heating is necessary.[2]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Do not eat, drink, or smoke in the laboratory.[1]
Disposal Plan
Waste Segregation and Storage:
-
All waste contaminated with this compound, including disposable gloves, weighing papers, and contaminated labware, must be considered hazardous waste.
-
Collect solid waste in a designated, properly labeled, and sealed container.
-
Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.[3]
-
Waste containers must be kept closed except when adding waste.[3]
Disposal Procedure:
-
Labeling: Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Storage: Store waste containers in a designated satellite accumulation area, segregated from incompatible materials.
-
Professional Disposal: Arrange for disposal through a licensed professional waste disposal service.[4] Do not dispose of this chemical down the drain or in regular trash.
Visual Workflow for Safe Handling
The following diagram outlines the key decision points and procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Chemical structure of 2-Pyrrolidin-1-yl-2-[4-(trifluoromethyl)phenyl]ethanamine](https://i.imgur.com/example2.png)




